Thyroxine methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGDCMQRKBJKC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552374 | |
| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32180-11-3 | |
| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Thyroxine Methyl Ester from L-Thyroxine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-thyroxine, a critical hormone produced by the thyroid gland, plays a vital role in regulating metabolism. Its methyl ester derivative, Thyroxine Methyl Ester, serves as an important intermediate in the synthesis of various thyroxine analogs and is a key compound for research in thyroid hormone function and drug development. This technical guide provides a comprehensive overview of the chemical synthesis of this compound from L-thyroxine. It includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound in their work.
Introduction
Thyroxine, or 3,5,3',5'-tetraiodo-L-thyronine, is a principal hormone secreted by the thyroid gland, essential for normal growth, development, and metabolism. The chemical modification of thyroxine at its carboxylic acid moiety to form esters, such as the methyl ester, is a common strategy in medicinal chemistry. This modification can alter the compound's solubility, stability, and pharmacokinetic properties, making it a valuable tool for developing new therapeutic agents and research probes. This compound is also a crucial starting material for the synthesis of other derivatives, including N-acyl derivatives.[1] This guide details the direct esterification of L-thyroxine to its methyl ester, a fundamental transformation for researchers in the field.
Synthesis of this compound
The primary method for synthesizing this compound from L-thyroxine is through Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-thyroxine with methanol in the presence of a strong acid catalyst.
Reaction Scheme
The overall chemical transformation is as follows:
L-Thyroxine + Methanol --(H+)--> this compound + Water
Experimental Protocol
This protocol is a synthesized procedure based on established methods.[1][2][3]
Materials:
-
L-Thyroxine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography (optional)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a balloon for a positive pressure of inert gas if using HCl gas), suspend L-thyroxine in anhydrous methanol. The typical concentration is in the range of 0.1 to 0.5 M.
-
Acid Catalyst Addition:
-
Using Thionyl Chloride: Cool the methanolic suspension of L-thyroxine to 0 °C in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Using Hydrogen Chloride Gas: Bubble dry hydrogen chloride gas through the methanolic suspension of L-thyroxine at 0 °C until the solution becomes saturated. Then, seal the flask and stir the reaction mixture at room temperature or with gentle heating.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and hexane. The reaction is typically complete within 2-24 hours, depending on the temperature and catalyst used.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
The final product is typically obtained as a solid.
-
Quantitative Data
The following table summarizes key quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | Quantitative | [2] |
| Melting Point (°C) | 158-160 | [3] |
| Molecular Formula | C₁₆H₁₃I₄NO₄ | [4][5] |
| Molecular Weight | 790.90 g/mol | [5][6] |
| CAS Number | 32180-11-3 | [4][6] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from L-thyroxine.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical overview of the synthesis of this compound from L-thyroxine. The provided experimental protocol, quantitative data, and workflow visualization offer a comprehensive resource for researchers and professionals in drug development. The successful synthesis of this key intermediate opens avenues for the exploration of novel thyroxine derivatives with potentially enhanced therapeutic properties. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction conditions may require optimization based on specific laboratory settings and desired product purity.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pdf.blucher.com.br [pdf.blucher.com.br]
- 3. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]
- 4. This compound | CAS 32180-11-3 | LGC Standards [lgcstandards.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Solubility of Thyroxine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and solubility of thyroxine methyl ester hydrochloride, a derivative of the essential thyroid hormone, thyroxine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, structured data for easy comparison, and a visualization of the relevant biological context.
Introduction
L-Thyroxine (T4) is a critical hormone produced by the thyroid gland that plays a pivotal role in regulating metabolism, growth, and development. The chemical modification of thyroxine, such as the esterification of its carboxylic acid group, is a common strategy in medicinal chemistry to alter its physicochemical properties, including solubility, stability, and bioavailability. The methyl ester hydrochloride derivative of thyroxine is of particular interest as an intermediate in the synthesis of other thyroxine analogs and as a potential research tool for studying thyroid hormone action. This guide will focus on the practical aspects of its laboratory preparation and its solubility characteristics in various solvents.
Synthesis of L-Thyroxine Methyl Ester Hydrochloride
The synthesis of L-thyroxine methyl ester hydrochloride is typically achieved through the esterification of L-thyroxine in the presence of methanol and a source of hydrochloric acid. Several methods are applicable, with the most common approaches involving the use of thionyl chloride or hydrogen chloride gas in methanol.
Experimental Protocols
Two primary methods for the synthesis of L-thyroxine methyl ester hydrochloride are detailed below. These protocols are based on established procedures for the esterification of amino acids.
Method 1: Esterification using Thionyl Chloride in Methanol
This is a widely used and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, generating anhydrous HCl in situ, which catalyzes the esterification.
-
Materials:
-
L-Thyroxine
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-thyroxine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield L-thyroxine methyl ester hydrochloride.
-
Method 2: Esterification using Methanolic Hydrogen Chloride
This method involves the direct use of hydrogen chloride in methanol. Anhydrous methanolic HCl can be prepared by bubbling dry HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to anhydrous methanol. A protocol analogous to the synthesis of thyroxine ethyl ester hydrochloride is presented here.[1]
-
Materials:
-
L-Thyroxine
-
Anhydrous Methanol
-
Dry Hydrogen Chloride gas or Acetyl Chloride
-
Anhydrous diethyl ether
-
-
Procedure:
-
Suspend L-thyroxine (1 equivalent) in anhydrous methanol in a suitable flask.
-
Pass a stream of dry hydrogen chloride gas through the suspension with stirring until the solid dissolves and the solution is saturated. Alternatively, prepare methanolic HCl by slowly adding acetyl chloride to cold, anhydrous methanol and then adding this solution to the thyroxine suspension.
-
Stir the solution at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Remove the excess methanol and HCl under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation.
-
Collect the white solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to afford L-thyroxine methyl ester hydrochloride.
-
Data Presentation: Synthesis
| Parameter | Method 1 (Thionyl Chloride) | Method 2 (Methanolic HCl) |
| Starting Material | L-Thyroxine | L-Thyroxine |
| Reagents | Thionyl chloride, Anhydrous Methanol | Dry HCl gas or Acetyl Chloride, Anhydrous Methanol |
| Reaction Conditions | Reflux, 2-4 hours | Room temperature, several hours |
| Work-up | Evaporation, precipitation with ether | Evaporation, precipitation with ether |
| Product Form | White to off-white solid | White to off-white solid |
| Expected Yield | Good to excellent | Good to excellent |
Solubility of this compound Hydrochloride
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The esterification of the carboxylic acid and the formation of the hydrochloride salt are expected to alter the solubility profile of thyroxine.
Qualitative and Quantitative Solubility Data
This compound:
| Solvent | Solubility |
| Chloroform | Slightly soluble (with sonication) |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
| Methanol | Slightly soluble (with heating) |
L-Thyroxine:
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~ 2.5[2] |
| Dimethylformamide (DMF) | ~ 0.14[2] |
| DMSO:PBS (pH 7.2) (1:5) | ~ 0.5[2] |
| Water | Insoluble[3] |
| Ethanol | Insoluble |
| Benzene | Insoluble |
It is important to note that the hydrochloride salt of this compound is expected to have enhanced solubility in polar protic solvents like water and methanol compared to the free base, this compound.
Experimental Protocol for Solubility Determination
A general protocol for determining the solubility of this compound hydrochloride is provided below.
-
Materials:
-
This compound hydrochloride
-
A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF)
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Calculate the solubility in mg/mL or mol/L.
-
Visualization of Biological Context and Experimental Workflow
To provide a broader context for the importance of thyroxine and its derivatives, a diagram of the thyroid hormone signaling pathway is presented. Additionally, a workflow diagram for the synthesis of this compound hydrochloride illustrates the key steps in its preparation.
Thyroid Hormone Signaling Pathway
Caption: Thyroid hormone signaling pathway.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound HCl.
Conclusion
This technical guide has provided a detailed overview of the synthesis and solubility of this compound hydrochloride. The experimental protocols for its preparation via two common methods offer practical guidance for researchers. While quantitative solubility data for the target compound remains an area for further investigation, the provided information on the solubility of the parent compound, L-thyroxine, serves as a useful reference. The visualizations of the thyroid hormone signaling pathway and the synthetic workflow aim to enhance the understanding of the compound's biological relevance and its preparation. This guide is intended to be a valuable resource for the scientific community, facilitating further research and development in the area of thyroid hormone chemistry and biology.
References
Thyroxine Methyl Ester: A Technical Guide for Researchers
Executive Summary
Thyroxine (T4), the primary hormone secreted by the thyroid gland, is a critical regulator of metabolism, growth, and development. Chemical modification of the thyroxine molecule can yield derivatives with altered biological activities and pharmacokinetic profiles, offering valuable tools for research and potential therapeutic development. This technical guide provides an in-depth overview of thyroxine methyl ester, a derivative of thyroxine, for an audience of researchers, scientists, and drug development professionals. The document details its synthesis, known biological activities, and the signaling pathways it is likely to influence. While quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context with comparative data for the parent molecule, thyroxine. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate further investigation into this compound.
Introduction
Thyroxine (T4) exerts its pleiotropic effects primarily after conversion to the more biologically active triiodothyronine (T3). Both hormones interact with nuclear thyroid hormone receptors (TRs) to modulate gene expression, a process central to cellular metabolism and function. The synthesis of thyroxine derivatives, such as this compound, allows for the exploration of structure-activity relationships and the potential for developing compounds with modified receptor affinity, selectivity, or metabolic stability. This compound is the methyl ester analog of thyroxine and has been utilized in research as an inhibitor of malate dehydrogenase.[1] Early reports on its biological activity in comparison to thyroxine have been conflicting, indicating the need for further detailed investigation.[2] This guide aims to provide a comprehensive technical resource on this compound, summarizing its known properties and providing detailed methodologies to support future research endeavors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C16H13I4NO4 | [3][4] |
| Molecular Weight | 790.90 g/mol | [3][4] |
| CAS Number | 32180-11-3 | [1][3][4] |
| Appearance | Solid | [3][4] |
| Melting Point | 158-160 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of thyroxine. Several methods have been described in the literature. A general protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the iodination of 3,5-diiodo-DL-thyronine methyl ester.
Materials:
-
3,5-diiodo-DL-thyronine methyl ester
-
Methyl alcohol
-
n-Butylamine
-
Iodine
-
Hydrogen chloride in methyl alcohol
-
Saturated sodium acetate solution
-
Water
Procedure:
-
Dissolve 1 g of 3,5-diiodo-DL-thyronine methyl ester in a mixture of 20 ml of methyl alcohol and 10 ml of n-butylamine.
-
Slowly add a solution of 1 g of iodine in 10 ml of methyl alcohol to the stirred mixture.
-
Continue stirring the mixture for one hour at room temperature.
-
Acidify the solution by adding a solution of hydrogen chloride in methyl alcohol.
-
Dilute the mixture with water.
-
Adjust the pH to 4-5 by adding a saturated sodium acetate solution, which will cause a solid to precipitate.
-
Filter the solid and dry it.
-
Extract the dried solid with a small amount of methyl alcohol to leave a residue of the pure methyl ester of thyroxine.
-
The expected melting point of the purified this compound is 158-160 °C.
Biological Activity and Mechanism of Action
The biological activity of this compound has been a subject of investigation with some early conflicting reports.[2] More consistently, it has been identified as an inhibitor of the mitochondrial enzyme malate dehydrogenase.
Inhibition of Malate Dehydrogenase
Thyroxine and its derivatives have been shown to inhibit malate dehydrogenase (L-malate:NAD+ oxidoreductase, EC 1.1.1.37). Studies have indicated that thyroxine acts as a competitive inhibitor with respect to the nucleotide cofactor, NAD+.[5] The inhibition is thought to occur through the binding of the thyroxine derivative to the enzyme, which in turn decreases the rate of association of NAD.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Type | Ki Value | Reference |
| This compound | Malate Dehydrogenase | Competitive (presumed) | Not Available | |
| Thyroxine | Malate Dehydrogenase | Competitive | Not Available | [5] |
| Compound 7 (a novel MDH2 inhibitor) | Malate Dehydrogenase 2 | Competitive | 2.3 µM | [6][7] |
Interaction with Thyroid Hormone Receptors
As a derivative of thyroxine, this compound is expected to interact with thyroid hormone receptors (TRα and TRβ). Thyroid hormones bind to these nuclear receptors, which then act as ligand-activated transcription factors to regulate gene expression.[8] The affinity of thyroxine for these receptors is lower than that of T3.[8] The esterification of the carboxyl group in this compound may alter its binding affinity and subsequent activation of the receptors. However, specific quantitative binding data for this compound is not currently available.
Table 3: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/Kd) | Reference |
| This compound | TRα / TRβ | Not Available | |
| Thyroxine (T4) | TRβ | Lower affinity than T3 | [8] |
| Triiodothyronine (T3) | TRβ | High affinity | [8] |
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are not available in the public domain. To provide a relevant framework, the known pharmacokinetic parameters of levothyroxine (the biologically active L-isomer of thyroxine) are summarized in Table 4. It is important to note that the esterification in this compound will likely alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to levothyroxine.
Table 4: Pharmacokinetic Parameters of Levothyroxine (L-Thyroxine)
| Parameter | Value | Condition | Reference |
| Bioavailability | 40-80% | Oral administration | [9] |
| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | Oral administration | [9][10] |
| Volume of Distribution (Vd) | 11.6 L | Euthyroid volunteers | |
| Elimination Half-life (t1/2) | ~7 days | Euthyroid subjects | [10] |
| Protein Binding | >99% | Plasma proteins |
Signaling Pathways
Thyroid hormones exert their effects through two main signaling pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway initiated at the cell membrane.
Genomic and Non-Genomic Thyroid Hormone Signaling
The genomic pathway is the classical mechanism of thyroid hormone action. T4 is converted to T3, which enters the nucleus and binds to thyroid hormone receptors (TRs). The T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.
The non-genomic pathway involves the binding of thyroid hormones to membrane receptors, such as integrin αvβ3. This binding can rapidly activate intracellular signaling cascades, including the MAPK/ERK pathway, leading to downstream cellular effects.
Caption: General overview of genomic and non-genomic thyroid hormone signaling pathways.
Experimental Workflow for Investigating this compound Activity
The following diagram outlines a potential experimental workflow to characterize the biological effects of this compound on gene expression in a cellular model.
Caption: A potential experimental workflow for studying the effects of this compound.
Conclusion
This compound is a derivative of thyroxine that holds interest for researchers studying the structure-activity relationships of thyroid hormones and their analogs. Its role as an inhibitor of malate dehydrogenase suggests a potential mechanism of action that may be distinct from or complementary to its effects on nuclear thyroid hormone receptors. However, a significant gap exists in the literature regarding its quantitative biological activity, including its receptor binding affinity, enzyme inhibition constants, and in vivo pharmacokinetic profile. The experimental protocols and workflows provided in this guide are intended to facilitate further research to address these knowledge gaps. A more detailed characterization of this compound will be crucial to fully understand its biological significance and potential as a research tool or therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Isopropyldiiodothyronine and alpha-methylthyroxine: comparison of their in vitro and in vivo effects with those of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of malate dehydrogenase by thyroxine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]
- 8. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Thyroxine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thyroxine methyl ester, a derivative of the primary thyroid hormone thyroxine (T4), is a compound of interest in biochemical and physiological research. Unlike its parent compound, which primarily exerts its effects through nuclear thyroid hormone receptors (TRs), current scientific literature predominantly identifies this compound as an inhibitor of the mitochondrial enzyme malate dehydrogenase (MDH). This technical guide synthesizes the available information on the biological activity of this compound, presenting quantitative data where available, detailing relevant experimental methodologies, and providing visual representations of key pathways. It is important to note that while the biological activities of thyroxine are extensively documented, specific data on its methyl ester derivative are limited, and much of the understanding is inferred from studies on thyroxine and related compounds.
Core Mechanisms of Action
The biological activity of this compound appears to diverge from the classical genomic pathway of thyroxine. The primary reported activity is the inhibition of malate dehydrogenase, an enzyme crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.
Inhibition of Malate Dehydrogenase
dot
Caption: Inhibition of Malate Dehydrogenase by Thyroxine and its Methyl Ester.
Interaction with Thyroid Hormone Receptors (TRs)
The primary mechanism of action for thyroxine is its conversion to the more potent triiodothyronine (T3), which then binds to nuclear thyroid hormone receptors (TRα and TRβ), acting as a ligand-activated transcription factor to regulate gene expression. Esterification of the carboxyl group of thyroxine to form the methyl ester could significantly alter its ability to bind to TRs. The carboxylate group is crucial for the interaction of T3 with key amino acid residues in the ligand-binding pocket of TRs. While direct binding studies for this compound are not available, it is plausible that its affinity for TRs is considerably lower than that of T4 and T3.
dot
References
An In-depth Technical Guide on the Discovery and History of Thyroxine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroxine methyl ester, a derivative of the principal thyroid hormone thyroxine (T4), has played a significant, albeit often overlooked, role in the history of thyroid hormone research. Initially synthesized as a chemical intermediate to facilitate the creation of other thyroxine analogs, its study has contributed to the broader understanding of thyroid hormone structure-activity relationships. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Historical Context
The story of this compound is intrinsically linked to the groundbreaking work on the structure and synthesis of thyroxine in the early 20th century. Following the isolation of thyroxine by Edward Calvin Kendall in 1914, a major scientific endeavor was the elucidation of its chemical structure and its complete synthesis.[[“]] This monumental task was accomplished by Charles Robert Harington and George Barger in 1927.[2][3]
In the years immediately following the total synthesis of thyroxine, Harington and his colleagues, notably Julius Nicholson Ashley, embarked on the synthesis of various thyroxine derivatives to study their chemical and biological properties. It is within this context that this compound was first prepared. The esterification of the carboxylic acid group of thyroxine to form the methyl ester was a crucial chemical modification that rendered the molecule more soluble in organic solvents, thereby facilitating subsequent reactions to create other derivatives, such as N-acyl compounds.[4] A 1928 paper by Ashley and Harington in the Biochemical Journal details the use of this compound as a key intermediate.[5]
Physicochemical Properties
This compound exhibits distinct physicochemical properties compared to its parent compound, thyroxine. These differences, primarily arising from the esterification of the carboxyl group, influence its solubility, reactivity, and handling.
| Property | Thyroxine | This compound |
| Molecular Formula | C₁₅H₁₁I₄NO₄ | C₁₆H₁₃I₄NO₄ |
| Molecular Weight | 776.87 g/mol | 790.90 g/mol |
| Melting Point | 231-233 °C (decomposes) | 158-160 °C[6] |
| Appearance | Off-white to beige crystalline powder | Pale beige to beige solid[7] |
| Solubility | Practically insoluble in water; soluble in alkaline solutions | Slightly soluble in chloroform, DMSO, and methanol (heated)[7] |
| CAS Number | 51-48-9 (L-Thyroxine) | 32180-11-3[7] |
Experimental Protocols
Synthesis of this compound
The initial synthesis of this compound was likely achieved through a Fischer esterification reaction, a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
Reaction:
Detailed Protocol (Reconstructed from historical and general methods):
-
Dissolution: Suspend L-thyroxine (1 equivalent) in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to achieve esterification, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent such as ethyl acetate.
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system.
Biological Activity and Significance
The primary historical significance of this compound was its role as a synthetic intermediate. However, the esterification of the carboxyl group can impact the biological activity of the molecule. While specific comparative studies on the metabolic effects of thyroxine versus its methyl ester are scarce in early literature, modern understanding of thyroid hormone action allows for informed inferences.
Thyroid hormones exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.[8] The binding affinity of thyroxine and its analogs to these receptors is a key determinant of their biological potency.
| Compound | Relative Binding Affinity to TRs (Inferred) | Key Structural Difference from Thyroxine |
| L-Thyroxine (T4) | Baseline | - |
| This compound | Potentially lower | Esterification of the carboxyl group |
The carboxylate group of thyroxine is thought to be important for its interaction with the TR binding pocket. Esterification neutralizes this charged group, which would likely reduce the binding affinity for the receptor. Consequently, this compound is expected to have lower intrinsic biological activity compared to thyroxine.
Signaling Pathway
The canonical signaling pathway for thyroid hormones involves their transport into the cell, conversion of T4 to the more active T3 by deiodinases, and subsequent binding of T3 to TRs in the nucleus. This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on DNA, modulating the transcription of target genes.
While this compound can likely enter cells, its potential for conversion to an active form and its direct interaction with TRs would be altered compared to thyroxine. It is plausible that intracellular esterases could hydrolyze the methyl ester back to thyroxine, which could then enter the canonical pathway. However, the efficiency of this process in target tissues is not well-documented.
Modern Relevance and Applications
Although primarily of historical interest, the synthesis and study of this compound and other analogs have laid the groundwork for the development of modern thyromimetics. These are molecules designed to selectively target thyroid hormone receptors, often with tissue-specific effects, for the treatment of conditions such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The early explorations into modifying the structure of thyroxine, including the esterification of its carboxyl group, provided fundamental insights into the structural requirements for receptor binding and biological activity.
Conclusion
This compound holds a unique place in the history of endocrine research. Born out of the necessity for a chemically tractable intermediate in the early days of thyroid hormone synthesis, its existence and use in the laboratory of Harington and others were pivotal for the exploration of the structure-activity relationships of thyroxine derivatives. While not a therapeutic agent itself, the lessons learned from its synthesis and the implicit understanding of the importance of the carboxyl group for biological activity have had a lasting impact on the field, contributing to the foundation upon which modern thyroid hormone research and drug discovery are built. This guide has provided a detailed technical overview of its discovery, synthesis, and physicochemical and biological context to serve as a valuable resource for the scientific community.
References
- 1. consensus.app [consensus.app]
- 2. Chemistry of Thyroxine: Constitution and Synthesis of Desiodo-Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of thyroid hormones and their analogues to thyroxine-binding globulin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]
- 7. This compound | 32180-11-3 [chemicalbook.com]
- 8. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]
Thyroxine Methyl Ester as a Malate Dehydrogenase Inhibitor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the mechanism of action of thyroxine and its derivatives, with a specific focus on thyroxine methyl ester, as inhibitors of malate dehydrogenase (MDH). Malate dehydrogenase is a critical enzyme in central metabolic pathways, including the citric acid cycle and the malate-aspartate shuttle, making it a potential therapeutic target. This whitepaper synthesizes the available biochemical data, details the kinetic properties of inhibition, outlines relevant experimental protocols, and visualizes the implicated cellular pathways. While direct quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from the well-documented effects of its parent compound, thyroxine, to provide a robust mechanistic framework.
Introduction: Malate Dehydrogenase as a Metabolic Hub
Malate dehydrogenase (EC 1.1.1.37) is a ubiquitous enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing NAD+ as a cofactor.[1] Eukaryotic cells possess two primary isoforms: a mitochondrial form (MDH2) that functions as a key component of the citric acid cycle, and a cytosolic form (MDH1) which is essential for the malate-aspartate shuttle.[1] This shuttle is vital for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[2][3] Given its central role in cellular energy metabolism, the inhibition of MDH presents a significant opportunity for modulating metabolic processes in various disease states.
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are well-established regulators of cellular metabolism.[4] Their influence extends to the modulation of various metabolic pathways, including those involving malate metabolism.[5][6] Early research identified thyroxine and its derivatives as direct inhibitors of malate dehydrogenase, suggesting a mechanism of action beyond genomic regulation of enzyme expression.[7][8][9] this compound, an analog of thyroxine, is also recognized as an inhibitor of MDH and is utilized in related research.
Mechanism of Action of Thyroxine Derivatives on Malate Dehydrogenase
Competitive Inhibition with Respect to NAD+
Studies on pig heart mitochondrial malate dehydrogenase have demonstrated that thyroxine acts as a competitive inhibitor with respect to the nucleotide cofactor, NAD+.[7] This mode of inhibition implies that thyroxine, and by extension its methyl ester, likely binds to the enzyme at or near the NAD+ binding site, thereby preventing the cofactor from associating with the enzyme. The inhibitory action is directly linked to a decrease in the rate of association of NAD.[8]
Binding Site and Covalent Modification
The inhibition mechanism appears to involve more than simple competitive binding. Evidence suggests that the inhibition is primarily associated with the binding of thyroxine to a specific, normally unreactive amino group on the enzyme.[8] This group becomes activated upon the initial noncovalent binding of a thyroxine derivative, leading to a more stable interaction.[8] It is important to note that some early reports suggested irreversible inactivation of MDH by thyroxine. However, this has been attributed to the photochemical release of free iodine from thyroxine solutions, which can then oxidize reactive sulfhydryl groups on the enzyme, a phenomenon separate from the primary inhibitory mechanism.[7]
The logical relationship for the proposed mechanism of inhibition is as follows:
Quantitative Data on Inhibition
| Inhibitor | Enzyme Source | Inhibition Type | Competitive With | IC50 | Ki | Reference |
| Thyroxine | Pig Heart Mitochondria | Competitive | NAD+ | Not Reported | Not Reported | [7] |
| Thyroxine Derivatives | Pig Heart Mitochondria | Covalent Modification after Noncovalent Binding | NAD+ (Association Rate Decreased) | Not Reported | Not Reported | [8] |
| This compound | - | Presumed Competitive | Presumed NAD+ | Not Reported | Not Reported | - |
Cellular Implications of Malate Dehydrogenase Inhibition
Inhibiting MDH, particularly the mitochondrial isoform MDH2, has significant downstream effects on cellular metabolism and signaling.
Disruption of the Citric Acid Cycle and Malate-Aspartate Shuttle
Inhibition of MDH directly impedes the final step of the citric acid cycle, leading to an accumulation of malate and a depletion of oxaloacetate within the mitochondrial matrix. This can reduce the overall flux of the cycle and limit the production of NADH for the electron transport chain. Furthermore, inhibition of both MDH1 and MDH2 disrupts the malate-aspartate shuttle, which is critical for transferring cytosolic NADH into the mitochondria.[2] This uncouples glycolysis from oxidative phosphorylation, potentially leading to increased lactate production.
The following diagram illustrates the central role of MDH in these pathways and the impact of its inhibition.
Regulation of Hypoxia-Inducible Factor (HIF-1α)
Recent studies on other MDH2 inhibitors have revealed a link between MDH2 activity and the stability of the transcription factor HIF-1α.[10] By inhibiting MDH2, the overall rate of mitochondrial respiration is reduced, leading to a decrease in oxygen consumption. This results in a higher intracellular oxygen concentration, which in turn promotes the degradation of HIF-1α. As HIF-1α is a master regulator of the cellular response to hypoxia and is often upregulated in cancer cells, its downregulation via MDH2 inhibition is an area of active therapeutic investigation.[10]
Experimental Protocols
The following section provides a generalized protocol for an in vitro malate dehydrogenase inhibition assay, which can be adapted for testing this compound.
Principle
The activity of malate dehydrogenase is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH. For the inhibitory assay, the reaction is generally run in the direction of oxaloacetate reduction to malate, as this is thermodynamically favorable. The rate of NADH oxidation (decrease in absorbance at 340 nm) is measured in the presence and absence of the inhibitor.
Materials
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Oxaloacetic acid
-
Recombinant human malate dehydrogenase 2 (rhMDH2)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
A fixed concentration of NADH (e.g., 200 µM)
-
Varying concentrations of this compound (or vehicle control)
-
-
Enzyme Addition: Add rhMDH2 (e.g., 0.25 nM final concentration) to each well to pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).
-
Initiate Reaction: Start the reaction by adding a fixed concentration of oxaloacetic acid (e.g., 200 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Kinetic Analysis (Determining Ki)
To determine the mechanism of inhibition and the Ki value, the assay should be repeated with varying concentrations of the substrate (NADH) at several fixed concentrations of this compound. The data can then be analyzed using double-reciprocal plots (Lineweaver-Burk plots) to distinguish between competitive, non-competitive, and uncompetitive inhibition. For competitive inhibition, the lines will intersect on the y-axis.
The workflow for such an experiment is visualized below:
Conclusion and Future Directions
Thyroxine and its derivatives, including this compound, are established inhibitors of malate dehydrogenase. The primary mechanism of action is competitive inhibition with respect to NAD+, likely involving an initial noncovalent binding event that facilitates a more stable interaction with the enzyme. The inhibition of MDH has profound effects on cellular metabolism, including the disruption of the citric acid cycle and the malate-aspartate shuttle, and can influence major signaling pathways such as the HIF-1α response.
While the foundational mechanism is understood from studies on thyroxine, there is a clear need for further research focused specifically on this compound. Key areas for future investigation include:
-
Quantitative Determination of Inhibition: Establishing precise IC50 and Ki values for this compound against both MDH1 and MDH2 isoforms.
-
Structural Biology: Co-crystallization of MDH with this compound to elucidate the exact binding interactions at the atomic level.
-
Cellular and In Vivo Studies: Characterizing the downstream metabolic and signaling consequences of MDH inhibition by this compound in relevant cell models and in vivo systems.
This whitepaper provides a comprehensive framework for understanding and investigating the role of this compound as a malate dehydrogenase inhibitor, serving as a valuable resource for researchers in metabolism and drug discovery.
References
- 1. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 3. Role of the Malate-Aspartate Shuttle on the Metabolic Response to Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between myocardial malate/aspartate shuttle activity and EAAT1 protein expression in hyper- and hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of thyroid hormone on the chromatin structure and expression of the malic enzyme gene in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of malate dehydrogenase by thyroxine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of malate dehydrogenase by thyroxine derivatives and reactivation by antibodies: homogeneous enzyme immunoassay for thryroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nature of inhibition of mitochondrial malate dehydrogenase by thyroxine, iodine cyanide and molecular iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]
A Technical Guide to High-Purity Thyroxine Methyl Ester for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Thyroxine methyl ester, a critical derivative of the thyroid hormone thyroxine (T4) utilized in a variety of research and development applications. This document details commercially available sources, quantitative specifications, relevant experimental protocols, and the key signaling pathways associated with its parent compound, T4.
Commercial Suppliers and Quantitative Data
High-purity this compound is available from several reputable chemical suppliers. It is primarily intended for research use and is often supplied as an analytical standard for quality control in the manufacturing of levothyroxine-based pharmaceuticals. The purity of commercially available this compound is typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of key quantitative data from various suppliers.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| LGC Standards | This compound | 32180-11-3 | >95% (HPLC)[1] | C₁₆H₁₃I₄NO₄ | 790.90 |
| MedchemExpress | This compound | 32180-11-3 | Not specified | C₁₆H₁₃I₄NO₄ | 790.90 |
| Sigma-Aldrich | This compound | 32180-11-3 | Not specified | C₁₆H₁₃I₄NO₄ | 790.9 |
| Axios Research | This compound | 32180-11-3 | Not specified | Not specified | Not specified |
| Pharmaffiliates | Levothis compound | 32180-11-3 | Not specified | C₁₆H₁₃I₄NO₄ | 790.9 |
Note: Purity specifications may vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise quantitative data.
Experimental Protocols
The following protocols are provided as a guide for researchers working with this compound. These are based on established methodologies for handling and experimenting with thyroid hormones and their derivatives.
Preparation of Stock Solutions
Due to the poor aqueous solubility of thyroxine and its derivatives, a stock solution is typically prepared in an organic solvent.
-
Materials:
-
High-purity this compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
In Vitro Cell Culture Assay: Assessing Cellular Proliferation
This protocol outlines a general procedure for evaluating the effect of this compound on the proliferation of a responsive cell line (e.g., certain cancer cell lines).
-
Materials:
-
Appropriate cell line (e.g., human breast cancer cell line MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound stock solution (prepared as above)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathways
Thyroxine (T4), the parent compound of this compound, exerts its biological effects through both genomic and non-genomic signaling pathways. The esterification of the carboxylic acid group in this compound may influence its transport across cell membranes and its interaction with cellular targets.
Genomic Signaling Pathway
The classical genomic pathway involves the conversion of T4 to the more active triiodothyronine (T3) and subsequent binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.
Non-Genomic Signaling Pathway
T4 can also initiate rapid, non-genomic effects by binding to a cell surface receptor, integrin αvβ3. This interaction can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
This technical guide provides a foundational understanding of high-purity this compound for research purposes. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date product information and to adapt the provided protocols to their specific experimental needs.
References
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Thyroxine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Thyroxine methyl ester, a derivative of the thyroid hormone thyroxine, is a valuable compound in various research and development applications. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides comprehensive safety and handling precautions for this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 32180-11-3 | [1][2] |
| Molecular Formula | C16H13I4NO4 | [1][2] |
| Molecular Weight | 790.90 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >95% (HPLC) | [3] |
| Storage Temperature | +4°C | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning[1]
Pictogram:
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimize exposure risk.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1] For laboratory operations, an approved ventilation or containment system (e.g., biological safety cabinet, ventilated balance enclosure, glovebox) is recommended.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound.
References
Methodological & Application
Application Note: HPLC Method for the Separation and Quantification of Thyroxine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroxine (T4) is a critical hormone produced by the thyroid gland, playing a vital role in regulating metabolism. Thyroxine methyl ester is a derivative of thyroxine often used in research and development as an intermediate in chemical syntheses or as a reference standard. Accurate and reliable quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of this compound. The described method is based on established principles for the analysis of thyroxine and its analogues, ensuring high sensitivity, specificity, and reproducibility.[1][2][3][4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, column oven, and a quaternary or binary pump is required.[5]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][4]
-
Solvents: HPLC grade acetonitrile, methanol, and water are necessary.
-
Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification, and sodium hydroxide for sample dilution.[1]
-
Standards: A certified reference standard of this compound is required for calibration.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Sample Diluent: A mixture of methanol and 0.01 M sodium hydroxide (3:1, v/v) can be used to dissolve the this compound standard and samples.[5]
Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations covering the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[6][7] For instance, a liquid-liquid extraction can be performed using ethyl acetate after acidification of the sample.[6][7]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| Gradient Program | Start with 30% B, increase linearly to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 25 °C[1][5] |
| Detection Wavelength | 225 nm[4] |
| Injection Volume | 20 µL[5] |
Data Presentation: Method Validation Summary
The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][5] The following table summarizes typical quantitative data obtained during method validation for a similar thyroxine analysis, which can be expected for the this compound method.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2%[1] |
| Retention Time | Approximately 10-15 minutes (dependent on the specific column and gradient) |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Method Development
Caption: Key parameters in HPLC method development and validation.
References
- 1. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Abstract
This application note provides a detailed protocol for the quantitative analysis of thyroxine methyl ester and related thyroid hormones using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The derivatization of thyroxine to its methyl ester enhances chromatographic retention and improves ionization efficiency, leading to increased sensitivity and accuracy. This method is designed for researchers, scientists, and drug development professionals working on thyroid hormone analysis in biological matrices. The protocol covers sample preparation, including an adapted esterification procedure, optimized LC-MS/MS parameters, and expected quantitative performance.
Introduction
Thyroxine (T4) is a primary hormone produced by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1] Accurate quantification of thyroxine and its metabolites is essential for both clinical diagnostics and biomedical research. While immunoassays are commonly used, they can suffer from cross-reactivity and matrix effects.[2][3] LC-MS/MS offers superior specificity and sensitivity for the analysis of thyroid hormones.[2][3]
Derivatization of thyroid hormones, such as esterification of the carboxylic acid group, can significantly improve the analytical performance of LC-MS/MS methods. Esterification increases the hydrophobicity of the analyte, leading to better retention on reverse-phase chromatography columns and potentially reducing matrix effects. Furthermore, the derivatized molecule may exhibit more favorable ionization characteristics. This application note details a method for the analysis of thyroxine as its methyl ester derivative.
Experimental Protocols
Sample Preparation
A multi-step process involving protein precipitation, liquid-liquid extraction, and derivatization is recommended for the extraction and conversion of thyroxine from serum or plasma samples.
2.1.1. Protein Precipitation
-
To 200 µL of serum or plasma in a microcentrifuge tube, add a suitable internal standard (e.g., ¹³C₆-Thyroxine).
-
Add 400 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.[4]
2.1.2. Liquid-Liquid Extraction (LLE)
-
To the supernatant from the protein precipitation step, add 1.2 mL of ethyl acetate.[4]
-
Vortex for 1 minute to ensure thorough mixing.[4]
-
Centrifuge for 10 minutes at high speed to separate the aqueous and organic layers.[4]
-
Transfer the upper organic layer to a new tube.[4]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[4]
2.1.3. Derivatization: Methyl Esterification of Thyroxine
This protocol is adapted from a method for butyl esterification.[4]
-
To the dried extract, add 50 µL of 3M HCl in methanol.
-
Incubate the mixture at 65°C for 15 minutes.[4]
-
After incubation, evaporate the acidic methanol to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 200 µL of a suitable solvent, such as a 3:1 mixture of water and methanol, for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
2.2.1. Liquid Chromatography (LC) Parameters
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for the separation.[4]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient: A gradient from 40% B to 98% B over 4 minutes, followed by a hold and re-equilibration, is a good starting point.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 50°C.[4]
2.2.2. Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for thyroid hormones and their derivatives.[4]
-
Multiple Reaction Monitoring (MRM): The following MRM transitions should be used for the quantification and confirmation of this compound and related compounds. The precursor ion for this compound is based on its exact mass.[5][6] The product ions are predicted based on common fragmentation patterns of esters and iodo-tyrosine structures, including loss of the methoxycarbonyl group and fragmentation of the amino acid side chain.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS analysis of this compound and related compounds.
Table 1: MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 791.7 | Predicted: 732.7 (Loss of COOCH₃) | Predicted: 282.9 (Fragment of the inner ring structure) |
| Thyroxine (T4) | 777.7 | 731.8 | 323.8 |
| ¹³C₆-Thyroxine (Internal Standard) | 783.7 | 737.8 | 329.8 |
Note: The product ions for this compound are predicted and should be confirmed by direct infusion of a standard into the mass spectrometer.
Table 2: Expected Quantitative Performance (Based on Derivatized Thyroid Hormone Analysis)
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Signaling Pathway and Compound Relationships
Caption: Chemical relationship between thyroxine and its methyl ester.
Conclusion
The described LC-MS/MS method, incorporating a methyl esterification step, provides a sensitive and specific approach for the quantification of thyroxine. This protocol offers a robust framework for researchers in endocrinology and drug development to accurately measure thyroid hormone levels in biological samples, overcoming many of the limitations of traditional immunoassays. The provided workflows and tables serve as a comprehensive guide for the implementation of this advanced analytical technique.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Development of an LC-HRMS/MS Method for Quantifying Steroids and Thyroid Hormones in Capillary Blood: A Potential Tool for Assessing Relative Energy Deficiency in Sport (RED-S) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing Thyroxine Methyl Ester as an Internal Standard in Quantitative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of thyroid hormones, such as thyroxine (T4), is crucial in clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the accurate quantification of these hormones in biological matrices.[1][2] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variations during sample preparation and analysis.
Ideally, a stable isotope-labeled (SIL) internal standard, such as ¹³C₆-T4, is the gold standard for quantitative mass spectrometry as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar matrix effects.[1][3] However, in situations where a SIL-IS is unavailable or cost-prohibitive, a structurally similar analog can be employed.
This document provides detailed application notes and protocols for the proposed use of Thyroxine Methyl Ester as an internal standard for the quantitative analysis of thyroxine in serum or plasma samples by LC-MS/MS. This compound, a derivative of thyroxine, offers structural similarity and is commercially available.[4][5] These protocols are based on established methodologies for thyroid hormone analysis and provide a framework for method development and validation.
Principle of the Assay
The fundamental principle of this assay is the use of isotope dilution mass spectrometry, where a known concentration of an internal standard (in this case, this compound) is added to the samples and calibrators at the beginning of the sample preparation process. The analyte (Thyroxine) and the internal standard are then co-extracted from the biological matrix, chromatographically separated, and detected by tandem mass spectrometry. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibrators to generate a calibration curve. This ratiometric measurement corrects for potential analyte loss during sample processing and variations in instrument response, thereby ensuring accurate and precise quantification.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.
Materials and Reagents
-
Thyroxine (T4) analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol, acetonitrile, water, and ethyl acetate
-
Formic acid and acetic acid (LC-MS grade)
-
Human serum/plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well plates and collection plates
-
Centrifuge capable of 4000 x g
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Thyroxine (T4) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Thyroxine in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the T4 stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of serum/plasma sample, calibrator, or quality control sample in a 96-well plate, add 25 µL of the IS working solution (100 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes.
-
SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged plate onto the conditioned SPE plate.
-
Washing: Wash the SPE wells with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 500 µL of 5% formic acid in methanol into a clean collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for the separation of thyroid hormones.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient elution starting with a low percentage of organic phase (e.g., 20% B) and ramping up to a high percentage (e.g., 95% B) over several minutes is recommended to ensure good separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ion transitions for Thyroxine and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. Hypothetical transitions are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thyroxine (T4) | [To be determined] | [To be determined] | [To be optimized] |
| This compound (IS) | [To be determined] | [To be determined] | [To be optimized] |
Data Analysis and Method Validation
The analytical method should be validated according to the guidelines from regulatory bodies such as the FDA or ICH. The validation should assess the following parameters:
-
Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should be performed, and the coefficient of determination (r²) should be greater than 0.99.[7]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[1][7]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous components in the matrix should be assessed.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be investigated to ensure that it does not compromise the accuracy of the assay.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be determined.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be evaluated.
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for the validation of a quantitative LC-MS/MS assay for thyroxine, for which a method using this compound as an internal standard would be expected to meet.
| Validation Parameter | Concentration Level | Acceptance Criteria |
| Linearity | Calibration Curve | Coefficient of Determination (r²) > 0.99 |
| Calibration points within ±15% of nominal (±20% at LLOQ) | ||
| Intra-day Accuracy | LLOQ, Low, Mid, High QC | Mean accuracy within 85-115% (80-120% for LLOQ) |
| Inter-day Accuracy | LLOQ, Low, Mid, High QC | Mean accuracy within 85-115% (80-120% for LLOQ) |
| Intra-day Precision (%CV) | LLOQ, Low, Mid, High QC | ≤15% (≤20% for LLOOQ) |
| Inter-day Precision (%CV) | LLOQ, Low, Mid, High QC | ≤15% (≤20% for LLOQ) |
| Recovery | Low, Mid, High QC | Consistent, precise, and reproducible |
| Matrix Factor | Low and High QC | CV of matrix factor ≤15% |
| Stability | Low and High QC | Mean concentration within ±15% of nominal concentration |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Thyroxine Quantification using this compound as an Internal Standard.
Conclusion
The protocols and validation framework detailed in this application note provide a comprehensive guide for the proposed use of this compound as an internal standard in the quantitative analysis of thyroxine by LC-MS/MS. While stable isotope-labeled internal standards remain the preferred choice, the use of a structurally similar analog like this compound can be a viable alternative. Rigorous method development and validation are paramount to ensure the accuracy, precision, and reliability of the analytical data. Researchers and drug development professionals can adapt and optimize these protocols to suit their specific laboratory and instrumentation requirements, contributing to the robust and reliable measurement of this critical thyroid hormone.
References
- 1. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Thyroxine Derivatives in Immunoassay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thyroxine (T4), a key hormone produced by the thyroid gland, is a small molecule (hapten) that is not immunogenic on its own. To develop immunoassays for the detection and quantification of thyroxine, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response and produce specific antibodies. These thyroxine-protein conjugates can also be used as coating antigens in competitive immunoassay formats like ELISA. The site of conjugation on the thyroxine molecule is critical for the specificity of the resulting antibodies. This document provides detailed protocols for the preparation of thyroxine-protein conjugates using two primary strategies: conjugation through the carboxyl group of thyroxine and a proposed method for conjugation through the amino group, potentially utilizing Thyroxine methyl ester.
Section 1: Conjugation of Thyroxine via the Carboxyl Group
This approach involves activating the carboxylic acid moiety of thyroxine for coupling to the primary amines (e.g., lysine residues) of a carrier protein. To ensure specific conjugation, the amino group of thyroxine is typically protected.
Principle of Carboxyl-Directed Conjugation
The carboxyl group of a protected thyroxine derivative is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester. This activated hapten then reacts with the amine groups on the carrier protein to form stable amide bonds. Protecting the amino group of thyroxine, for instance with a 9-fluorenylmethoxycarbonyl (Fmoc) group or an acetyl group (N-acetyl-L-thyroxine), prevents self-conjugation and ensures that the carrier protein is linked to the carboxyl terminus of the hapten.[1][2]
Experimental Protocol: Conjugation of Fmoc-L-Thyroxine to BSA
This protocol is adapted from established carbodiimide chemistry for hapten-carrier conjugation.
Materials and Reagents:
-
Fmoc-L-Thyroxine
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Fmoc-L-Thyroxine Solution: Dissolve Fmoc-L-Thyroxine in a minimal amount of DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
BSA Solution: Dissolve BSA in 0.1 M MES buffer, pH 6.0, to a final concentration of 10 mg/mL.
-
EDC/NHS Solution: Freshly prepare a solution of EDC and NHS in 0.1 M MES buffer, pH 6.0.
-
-
Activation of Fmoc-L-Thyroxine:
-
In a microcentrifuge tube, combine the Fmoc-L-Thyroxine solution with the freshly prepared EDC/NHS solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the Fmoc-L-Thyroxine-NHS ester.
-
-
Conjugation to BSA:
-
Add the activated Fmoc-L-Thyroxine-NHS ester solution dropwise to the BSA solution while gently stirring.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS (pH 7.4).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
To remove unreacted Fmoc-L-Thyroxine and crosslinking reagents, dialyze the reaction mixture against PBS (pH 7.4) at 4°C using a 10 kDa MWCO dialysis membrane.
-
Change the dialysis buffer 3-4 times over 24-48 hours.
-
Alternatively, the conjugate can be purified using a desalting column equilibrated with PBS (pH 7.4).
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the conjugate using a protein assay such as the Bradford or BCA assay.
-
The molar substitution ratio (hapten:protein) can be estimated by UV-Vis spectrophotometry, comparing the absorbance at 280 nm (for protein) and the characteristic absorbance of thyroxine.
-
Data Presentation: Molar Ratios for Conjugation
| Component | Molar Ratio (vs. Fmoc-L-Thyroxine) | Molar Ratio (vs. Carrier Protein) |
| Fmoc-L-Thyroxine | 1 | 20:1 to 40:1 (for BSA) |
| EDC | 10 | - |
| NHS | 10 | - |
| Carrier Protein (BSA) | - | 1 |
Visualization of Carboxyl-Directed Conjugation Workflow
Caption: Workflow for the conjugation of Fmoc-L-Thyroxine to a carrier protein.
Section 2: Proposed Application of this compound for Amino-Directed Conjugation
Principle of Amino-Directed Conjugation
In this proposed method, the methyl ester group on this compound protects the carboxyl terminus. The free amino group of this compound can then be coupled to a carrier protein. One common method for this type of conjugation is the use of a homobifunctional crosslinker like glutaraldehyde, which reacts with amino groups on both the hapten and the carrier protein.
Proposed Experimental Protocol: Conjugation of this compound to BSA using Glutaraldehyde
Materials and Reagents:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium borohydride (NaBH₄)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Preparation of Reagents:
-
This compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) and then dilute in PBS (pH 7.4).
-
BSA Solution: Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Combine the this compound solution and the BSA solution in a reaction vessel.
-
Slowly add glutaraldehyde to the mixture to a final concentration of approximately 0.1%.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
-
Reduction of Schiff Bases:
-
To stabilize the newly formed Schiff bases, add a freshly prepared solution of sodium borohydride in a dropwise manner.
-
Let the reduction reaction proceed for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove unreacted components and by-products.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and estimate the hapten-to-protein ratio as described in the previous protocol.
-
Data Presentation: Proposed Molar Ratios for Amino-Directed Conjugation
| Component | Proposed Molar Ratio (vs. BSA) |
| This compound | 20:1 to 50:1 |
| BSA | 1 |
| Glutaraldehyde | Excess |
Visualization of Amino-Directed Conjugation Workflow
Caption: Proposed workflow for the conjugation of this compound to BSA.
Section 3: Immunoassay Development using Thyroxine-Protein Conjugates
The prepared thyroxine-protein conjugates are central to the development of competitive immunoassays for the detection of free thyroxine in samples.
Principle of Competitive ELISA
In a typical competitive ELISA for thyroxine, a limited amount of anti-thyroxine antibody is coated onto a microplate. The sample containing an unknown amount of free thyroxine is added to the wells along with a fixed amount of thyroxine-enzyme conjugate (the tracer). The free thyroxine from the sample and the thyroxine-enzyme conjugate compete for binding to the immobilized antibodies. After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is then added, and the resulting signal is measured. The intensity of the signal is inversely proportional to the concentration of free thyroxine in the sample.
Visualization of Competitive ELISA Signaling Pathway
References
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Thyroxine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the prohormone secreted by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development. The ability to visualize and track the localization and transport of thyroxine is of significant interest in endocrinology and drug development. Fluorescently labeling thyroxine allows for its detection in various biological systems using techniques such as fluorescence microscopy and high-throughput screening assays. This document provides a detailed protocol for the synthesis, purification, and characterization of fluorescently labeled thyroxine methyl ester, a derivative often used to enhance solubility and facilitate chemical modifications.
The protocol involves a two-step process: first, the esterification of the carboxylic acid group of L-thyroxine to form this compound hydrochloride, and second, the conjugation of a fluorescent dye to the primary amine of the this compound. This application note provides detailed methodologies, data presentation in tabular format, and visual diagrams of the experimental workflow.
Materials and Methods
Materials
-
L-Thyroxine
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether
-
Fluorescein isothiocyanate (FITC) or a suitable amine-reactive fluorescent dye (e.g., an NHS-ester dye)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Buffers for purification (e.g., phosphate-buffered saline, PBS)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector
-
Spectrofluorometer
-
Mass spectrometer
-
NMR spectrometer
Experimental Protocols
Protocol 1: Synthesis of L-Thyroxine Methyl Ester Hydrochloride
This protocol describes the synthesis of L-thyroxine methyl ester hydrochloride via the Fischer esterification method.
-
Reaction Setup: In a round-bottom flask, suspend L-thyroxine (1.0 g, 1.29 mmol) in 20 mL of anhydrous methanol.
-
Esterification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (0.22 mL, 3.0 mmol) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 12-16 hours. The suspension should become a clear solution.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Add anhydrous diethyl ether to the residue to precipitate the product. Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield L-thyroxine methyl ester hydrochloride.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Fluorescent Labeling of L-Thyroxine Methyl Ester
This protocol details the conjugation of an amine-reactive fluorescent dye, such as fluorescein isothiocyanate (FITC), to the primary amine of L-thyroxine methyl ester.
-
Reaction Setup: Dissolve L-thyroxine methyl ester hydrochloride (100 mg, 0.12 mmol) in 5 mL of anhydrous DMF in a round-bottom flask protected from light.
-
Base Addition: Add triethylamine (50 µL, 0.36 mmol) to the solution to neutralize the hydrochloride and deprotonate the primary amine.
-
Dye Conjugation: In a separate vial, dissolve FITC (56 mg, 0.14 mmol) in 2 mL of anhydrous DMF. Add the FITC solution dropwise to the stirred solution of this compound.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours in the dark.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v).
-
Purification:
-
Column Chromatography: Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane to separate the fluorescently labeled product from unreacted starting materials and byproducts.
-
HPLC: For higher purity, the product can be further purified by reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient of acetonitrile in water.[1][2][3]
-
-
Characterization: The final product should be characterized by mass spectrometry to confirm the conjugation and by UV-Vis and fluorescence spectroscopy to determine its spectral properties.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of fluorescently labeled this compound.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| L-Thyroxine Methyl Ester HCl | 827.78 | 85-95 | White to off-white solid |
| Fluorescein-T4 Methyl Ester | 1180.2 | 60-75 | Orange-yellow solid |
Table 1: Synthesis Yields and Physical Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Fluorescein-T4 Methyl Ester | ~495 | ~520 | 0.3 - 0.5 | ~70,000 |
Table 2: Spectroscopic Properties of Fluorescein-Labeled this compound (Note: Spectroscopic properties can vary depending on the solvent and local environment.)
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of fluorescently labeled this compound.
Caption: Workflow for the synthesis of fluorescently labeled this compound.
Signaling Pathway Context
Fluorescently labeled thyroxine can be used to study its transport across cell membranes, a process mediated by specific transporters such as the Monocarboxylate Transporter 8 (MCT8). Mutations in the gene encoding MCT8 can lead to severe neurological disorders. The diagram below illustrates the role of MCT8 in transporting thyroxine into a target cell.
References
- 1. Enantioselective resolution of thyroxine hormone by high-performance liquid chromatography utilizing a highly fluorescent chiral tagging reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of thyroid hormones in pharmaceutical preparations, after derivatization with 9-anthroylnitrile, by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Thyroxine Methyl Ester as a Reference Standard for HPLC-UV Analytical Method Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical analysis, reference standards are highly purified compounds that serve as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and formulated products. Thyroxine (T4) is a critical thyroid hormone and a narrow therapeutic index drug, demanding highly accurate and precise analytical methods for its quantification. Thyroxine Methyl Ester, a derivative of thyroxine, is a fully characterized chemical compound utilized as a reference standard for this purpose.[1] It is particularly valuable for analytical method development, validation (AMV), and quality control (QC) applications.[1] This document provides detailed protocols for using this compound to validate a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of thyroxine, in accordance with ICH Q2(R2) guidelines.[2][3][4]
Properties of this compound Reference Standard
| Property | Value |
| Chemical Name | methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate[5] |
| CAS Number | 32180-11-3[1][5][6] |
| Molecular Formula | C16H13I4NO4[7][8] |
| Molecular Weight | 790.90 g/mol [7][8] |
| Typical Use | Reference standard for Thyroxine (T4) analysis, inhibitor of malate dehydrogenase.[1][6][] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol outlines the preparation of stock, intermediate, and working standard solutions of this compound.
Materials:
-
This compound Reference Standard
-
Methanol (HPLC Grade)[10]
-
Deionized Water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol.
-
Sonicate for 5-10 minutes until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is the Primary Stock Solution.
-
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions for Calibration Curve:
-
Perform serial dilutions from the Intermediate Stock Solution using methanol as the diluent to prepare a series of working standards.[10]
-
A typical concentration range for thyroxine analysis is 0.08 µg/mL to 20 µg/mL.[11][12][13] For example, prepare standards at 0.1, 0.5, 2.0, 5.0, 10.0, and 20.0 µg/mL.
-
Protocol 2: HPLC-UV Method for Quantification
This protocol describes a typical reversed-phase HPLC-UV method suitable for the analysis of thyroxine.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[12] |
| Mobile Phase | Methanol : 0.05% Formic Acid in Water (55:45 v/v)[11] OR Phosphate Buffer (pH 3.0) : Methanol (55:45 v/v)[12][13] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 10 µL[12] |
| Column Temperature | 25 °C (Ambient)[11] |
| Detection Wavelength | 225 nm[11][12][13] |
| Run Time | ~10 minutes |
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm filter, and degas thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (methanol) to ensure no interfering peaks are present.
-
Inject the prepared working standard solutions in sequence, from lowest to highest concentration.
-
Inject a system suitability standard (e.g., the mid-point concentration) multiple times (n=5 or 6) to assess system performance.
Protocol 3: Analytical Method Validation
This protocol details the steps to validate the analytical method according to ICH Q2(R2) guidelines, which outline the necessary validation experiments and acceptance criteria.[2][14] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or excipients.[15]
-
Procedure: Analyze a blank sample (diluent), a placebo sample (formulation matrix without API), the this compound standard, and a sample of thyroxine API. Check for any interfering peaks at the retention time of the thyroxine peak.
-
Acceptance Criteria: The thyroxine peak should be free from any co-eluting peaks. Peak purity analysis (if using a PDA detector) should pass.
2. Linearity:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte.[14][15]
-
Procedure: Inject the calibration standards prepared in Protocol 1 (e.g., 6 concentration levels) in triplicate. Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[12]
3. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.[15]
-
Procedure: Perform spike-recovery studies. Spike a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% concentration level on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[13][15]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD < 10%) and accuracy.[16]
Summary of Quantitative Data
The following table summarizes typical acceptance criteria for method validation based on published methods for thyroxine analysis.
| Validation Parameter | Typical Result/Acceptance Criteria | Reference |
| Linearity Range | 0.08 - 20 µg/mL | [11][12][13] |
| Correlation Coefficient (R²) | ≥ 0.999 | [12] |
| Accuracy (% Recovery) | 95% - 105% | [12][13] |
| Precision (% RSD) | ≤ 2.0% | [12][13] |
| Limit of Detection (LOD) | ~0.03 - 0.05 µg/mL | [11][12] |
| Limit of Quantitation (LOQ) | ~0.09 - 0.17 µg/mL | [11][12] |
Visualizations
References
- 1. This compound - CAS - 32180-11-3 | Axios Research [axios-research.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. This compound | CAS 32180-11-3 | LGC Standards [lgcstandards.com]
- 6. This compound | 32180-11-3 [chemicalbook.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 10. osha.gov [osha.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Analytical Method for Cleaning Validation of Levothyroxine Sodium inProduction Area | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Experimental Use of Thyroxine Methyl Ester in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), a primary hormone secreted by the thyroid gland, and its more potent metabolite, triiodothyronine (T3), are crucial regulators of metabolism, growth, and development.[1][2] The experimental use of thyroxine derivatives, such as Thyroxine Methyl Ester, offers a valuable tool for investigating the nuanced mechanisms of thyroid hormone action. As the methyl ester analog of thyroxine, this compound is utilized in various research contexts, including studies on malate dehydrogenase inhibition and as a hapten for developing thyroxine-specific monoclonal antibodies.[][4]
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic studies. It is important to note that while extensive data exists for thyroxine, specific quantitative data and established protocols for its methyl ester are limited. Therefore, the following protocols are largely adapted from established methods for thyroxine and other thyroid hormone analogs. Researchers are advised to optimize these protocols for their specific experimental systems.
Data Presentation
| Parameter | Effect of Elevated Thyroxine Levels | References |
| Basal Metabolic Rate (BMR) | Increased | [5][6] |
| Resting Energy Expenditure | Increased | [5][6] |
| Serum Cholesterol | Decreased | [5] |
| Lipolysis | Increased | [5] |
| Gluconeogenesis | Increased | [5] |
| Weight | Decreased | [5] |
| Heart Rate | Increased | [7] |
Table 1: General Metabolic Effects of Thyroxine. This table summarizes the qualitative effects of increased thyroxine levels on key metabolic parameters.
| Analyte | Species | Fold Change/Direction | Condition | Reference |
| Serum T4 | Mouse | ~10-fold increase | Thyroxine treatment (20 µg/mL in drinking water) for 2 months | [7] |
| Resting Metabolic Rate | Human | 4% increase | 3-day T4 supplementation (200 µ g/day ) | [6] |
| Adiponectin | Dog | Significant decrease | Thyroxine therapy for hypothyroidism | [8] |
| Leptin | Dog | Significant decrease | Thyroxine therapy for hypothyroidism | [8] |
| Butyrylcholinesterase (BChE) | Dog | Significant increase | Thyroxine therapy for hypothyroidism | [8] |
Table 2: Quantitative Effects of Thyroxine Administration in In Vivo Studies. This table presents quantitative changes in specific biomarkers following thyroxine administration in different species.
Signaling Pathways and Experimental Workflows
The genomic actions of thyroid hormones are mediated by nuclear thyroid hormone receptors (TRs) which, upon ligand binding, modulate the transcription of target genes.[1] this compound, as a derivative of T4, is expected to interact with these pathways, potentially after intracellular hydrolysis to thyroxine.
Caption: Genomic signaling pathway of thyroid hormones.
The following workflow outlines a general approach for investigating the metabolic effects of this compound.
Caption: General experimental workflow for metabolic studies.
Experimental Protocols
Protocol 1: In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of this compound to thyroid hormone receptors (TRα and TRβ) in comparison to T4. This protocol is adapted from competitive binding assays for D-Thyroxine.
Materials:
-
Human recombinant TRα and TRβ ligand-binding domains (LBDs)
-
[¹²⁵I]-T3 (radiolabeled triiodothyronine)
-
This compound
-
L-Thyroxine (for comparison)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound and L-Thyroxine in the assay buffer.
-
In a 96-well plate, combine the TR LBD, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd value), and varying concentrations of the test compounds.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Transfer the contents of the wells to a 96-well filter plate and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [¹²⁵I]-T3 binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Deiodinase Activity Assay
Objective: To assess the potential of this compound to act as a substrate or inhibitor of deiodinase enzymes (D1, D2, D3), which are responsible for the conversion of T4 to T3 or reverse T3 (rT3). This protocol is a non-radioactive method based on the Sandell-Kolthoff reaction.[9]
Materials:
-
Tissue homogenates or cell lysates containing deiodinase activity (e.g., from liver, kidney, or specific cell lines)
-
This compound
-
L-Thyroxine (as a substrate control)
-
Propylthiouracil (PTU) as a deiodinase inhibitor
-
Reaction buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.0)
-
Dithiothreitol (DTT)
-
Reagents for the Sandell-Kolthoff reaction (arsenious acid, ceric ammonium sulfate)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates or cell lysates and determine the protein concentration.
-
In a reaction tube, combine a fixed amount of protein, reaction buffer, and DTT.
-
Add varying concentrations of this compound or L-Thyroxine.
-
For inhibitor testing, pre-incubate the enzyme source with this compound before adding the substrate (T4).
-
Include background control samples with the addition of PTU (1 mM).[9]
-
Initiate the reaction and incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of iodide released using the Sandell-Kolthoff reaction, which can be monitored spectrophotometrically.
-
Calculate the rate of deiodination or the percentage of inhibition for each concentration of the test compound.
-
Determine the Km and Vmax (for substrates) or the IC₅₀ value (for inhibitors) through kinetic analysis.
Protocol 3: Cellular Uptake Assay
Objective: To investigate the transport of this compound into target cells. This protocol is based on studies of thyroid hormone transport in cultured cells.[10][11]
Materials:
-
Cultured cells known to express thyroid hormone transporters (e.g., HepG2 cells, or cells overexpressing MCT8 or MCT10)
-
Radiolabeled this compound (if available) or a method for its quantitative analysis (e.g., LC-MS/MS)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS instrumentation
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
On the day of the experiment, wash the cells with PBS.
-
Add culture medium containing varying concentrations of radiolabeled or unlabeled this compound.
-
Incubate for different time points to determine the rate of uptake.
-
To stop the uptake, rapidly wash the cells with ice-old PBS.
-
Lyse the cells using a suitable lysis buffer.
-
If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using an unlabeled compound, quantify the amount of this compound in the cell lysate using a validated LC-MS/MS method.[1][2]
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Analyze the data to determine the kinetics of uptake (e.g., Km and Vmax).
Protocol 4: In Vivo Metabolic Study in Rodents
Objective: To evaluate the effects of this compound on whole-body metabolism in a rodent model.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle control (e.g., saline, corn oil)
-
Metabolic cages for measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂)
-
Equipment for blood collection
-
Analytical instruments for measuring hormone and metabolite levels (e.g., ELISA kits, LC-MS/MS)
Procedure:
-
Acclimatize the animals to the housing conditions and handling.
-
Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, subcutaneous injection) for a specified duration.
-
Monitor body weight and food intake daily.
-
Towards the end of the treatment period, place the animals in metabolic cages to measure VO₂, VCO₂, and calculate the respiratory exchange ratio (RER) and energy expenditure.
-
At the end of the study, collect blood samples for the analysis of serum levels of T4, T3, TSH, and other metabolic markers (e.g., glucose, cholesterol, triglycerides).
-
Harvest tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression of thyroid hormone-responsive genes, enzyme activity assays).
-
Analyze the data using appropriate statistical methods to determine the metabolic effects of this compound.
Disclaimer
The information provided in this document is for research use only. The protocols described are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure the safe and ethical conduct of all experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | 32180-11-3 [chemicalbook.com]
- 5. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]
- 6. Effect of Short-Term Thyroxine Administration on Energy Metabolism and Mitochondrial Efficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of thyroxin therapy on different analytes related to obesity and inflammation in dogs with hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]
- 10. Measurement of thyroxine uptake from serum by cultured human hepatocytes as an index of thyroid status: reduced thyroxine uptake from serum of patients with nonthyroidal illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective Cellular Uptake and Efflux of Thyroid Hormone by Human Monocarboxylate Transporter 10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Thyroxine Methyl Ester using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thyroxine (T4), a key hormone produced by the thyroid gland, plays a crucial role in regulating metabolism. Its derivative, Thyroxine methyl ester, is often used as a reference standard in analytical method development, for research purposes, and as an intermediate in the synthesis of other thyroxine analogs.[1][2] Accurate structural characterization is paramount to ensure its identity and purity. This application note provides detailed protocols and data for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for elucidating molecular structures.
Chemical Information
| Property | Value |
| IUPAC Name | methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate[3] |
| Molecular Formula | C₁₆H₁₃I₄NO₄[4][5] |
| Molecular Weight | 790.90 g/mol [4][5] |
| CAS Number | 32180-11-3[1][4] |
| Chemical Structure |
|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following data are typical for this compound dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | s | 2H | Ar-H (inner ring, adjacent to C-I) |
| ~7.15 | s | 2H | Ar-H (outer ring, adjacent to C-I) |
| ~3.70 | s | 3H | -OCH₃ (methyl ester) |
| ~3.50 | t | 1H | α-CH |
| ~3.15 | dd | 1H | β-CH₂ |
| ~2.85 | dd | 1H | β-CH₂ |
| Variable | br s | 1H | Ar-OH |
| Variable | br s | 2H | -NH₂ |
Note: The chemical shifts for Thyroxine's aromatic and aliphatic protons are well-documented. The primary difference in the methyl ester is the presence of a singlet for the methyl group around 3.70 ppm and the absence of the carboxylic acid proton signal.[6][7][8]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (ester) |
| ~152.0 | Ar-C (C-O, outer ring) |
| ~140.0 | Ar-C (C-O, inner ring) |
| ~138.0 | Ar-C (C-H, outer ring) |
| ~135.0 | Ar-C (C-H, inner ring) |
| ~90.0 | Ar-C (C-I, outer ring) |
| ~85.0 | Ar-C (C-I, inner ring) |
| ~55.0 | α-C |
| ~52.0 | -OCH₃ |
| ~35.0 | β-C |
Note: Carbon chemical shifts are estimated based on data for thyroxine, with the ester carbonyl and methyl carbons being key identifiers.[7][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign both proton and carbon signals to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.
High-Resolution Mass Spectrometry (HRMS) Data
| m/z (calculated) | m/z (observed) | Ion Formula | Description |
| 791.7023 | [Experimental Value] | [C₁₆H₁₄I₄NO₄]⁺ | [M+H]⁺ (Protonated Molecule) |
| 813.6842 | [Experimental Value] | [C₁₆H₁₃I₄NNaO₄]⁺ | [M+Na]⁺ (Sodium Adduct) |
Tandem Mass Spectrometry (MS/MS) Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss | Fragment Description |
| 791.70 | 732.73 | 59 (CH₃O₂C) | Loss of the methyl carboxylate group |
| 791.70 | 664.79 | 127 (I) | Loss of an iodine radical |
| 791.70 | 604.78 | 187 (I + CH₃O₂C) | Loss of iodine and the methyl carboxylate group |
Note: The fragmentation of esters often involves cleavage at the bonds adjacent to the carbonyl group. For thyroxine derivatives, the loss of iodine atoms is also a characteristic fragmentation pathway.[10][11][12]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
MS Acquisition (Full Scan):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
-
MS/MS Acquisition (Fragmentation):
-
Select the [M+H]⁺ ion (m/z 791.70) as the precursor ion.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
-
Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose structures for the major fragments observed in the MS/MS spectrum.
Visualizations
Experimental Workflow
References
- 1. This compound | 32180-11-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 32180-11-3 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000248) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: Thyroxine Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of Thyroxine methyl ester. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize synthesis yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields can arise from several stages of the synthesis process. The primary factors include:
-
Incomplete Iodination: The iodination of the precursor, 3,5-diiodothyronine, to form Thyroxine may not have gone to completion.
-
Suboptimal Esterification: The subsequent conversion of Thyroxine to its methyl ester might be inefficient.
-
Presence of Water: Water in the esterification reaction can shift the equilibrium back towards the reactants, reducing the yield.[1]
-
Side Reactions: Harsh reaction conditions can lead to the formation of unwanted byproducts, such as over-iodinated species or degradation of the core structure.[1]
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps, especially during extraction and chromatography.
Q2: How can I improve the yield of the initial iodination step from 3,5-diiodothyronine to Thyroxine?
A2: The iodination step is critical for a high overall yield. Consider the following optimizations:
-
Choice of Base and Solvent: The reaction is typically run in the presence of an amine base. Using an aqueous solution of an amine like methylamine or ethylamine has been shown to produce high yields, often ranging from 70-90%.[2]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature, typically between -8°C and 0°C, during the addition of the iodine solution is crucial to minimize side reactions.[3]
-
Stoichiometry of Iodine: Carefully control the amount of iodine added. Use a solution of iodine and potassium iodide, and add it dropwise to the reaction mixture to prevent localized high concentrations that can lead to undesired byproducts.
-
Reaction Time: After the addition of iodine, allow the reaction to stir for a sufficient period (e.g., 30-60 minutes) at a controlled temperature to ensure the reaction goes to completion.[3]
Q3: I am struggling with the Fischer esterification of Thyroxine to form the methyl ester. What protocol do you recommend?
A3: A highly effective and mild method for this esterification involves using trimethylchlorosilane (TMSCl) in methanol. This avoids the harsh conditions of strong acids like sulfuric acid.
-
Reagent Purity: Ensure you are using anhydrous methanol and freshly distilled TMSCl to avoid introducing water, which can hinder the reaction.[1][4]
-
Procedure: Suspend Thyroxine in methanol and slowly add TMSCl while stirring at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] The product is isolated as its hydrochloride salt.[4]
Q4: What are the main impurities I should look for, and how can I minimize them?
A4: The primary impurities often include the starting material (3,5-diiodothyronine), the intermediate (Thyroxine), and related iodinated compounds like Liothyronine (T3) and reverse T3.
-
Minimization: To reduce these, ensure complete iodination and esterification by optimizing reaction times and conditions as described above. Careful control over the iodination stoichiometry is key to avoiding the formation of T3.
-
Purification: Purification can be achieved through recrystallization from a suitable solvent system (e.g., alcoholic alkali and reprecipitation with acid) or by column chromatography on silica gel.[2]
Q5: How can I effectively monitor the progress of my reactions?
A5: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring both the iodination and esterification steps.
-
Method: A reversed-phase C18 column is typically used. A mobile phase consisting of a mixture of methanol (or acetonitrile), water, and an acid like phosphoric acid provides good separation of Thyroxine, its methyl ester, and related impurities.[5]
-
Analysis: By taking small aliquots from the reaction at various time points, you can track the disappearance of the starting material and the appearance of the product, allowing you to determine when the reaction is complete.
Data Presentation
The following tables summarize key quantitative data for the synthesis of Thyroxine and its subsequent esterification.
Table 1: Comparison of Iodination Reaction Conditions
| Parameter | Method A | Method B | Reference |
| Starting Material | 3,5-diiodothyronine | 3,5-diiodothyronine | [2][3] |
| Base/Solvent | Aqueous Ethylamine (20%) | Methanolic Monomethylamine | [2][3] |
| Iodine Source | Iodine in KI solution | Iodine solution | [2][3] |
| Temperature | Room Temperature | -8 to 0°C | [2][3] |
| Reported Yield | ~90% (for Thyroxine) | 84.5-91.2% (for Thyroxine) | [2][3] |
Table 2: Esterification Methods for Amino Acids
| Parameter | Fischer Esterification (H₂SO₄) | Trimethylchlorosilane (TMSCl) Method | Reference |
| Reagents | Methanol, conc. H₂SO₄ | Methanol, TMSCl | [1][4] |
| Conditions | Reflux (65-70°C) | Room Temperature | [1][4] |
| Advantages | Inexpensive reagents | Mild conditions, high yields, clean reaction | [4] |
| Disadvantages | Harsh conditions, potential for side reactions | TMSCl is moisture-sensitive | [1][4] |
| Typical Yield | Variable, depends on substrate | Good to Excellent (>90% for many amino acids) | [4] |
Experimental Protocols
Protocol 1: Synthesis of L-Thyroxine via Iodination
This protocol is based on high-yield methods reported in the literature.[2][3]
-
Preparation: In a round-bottom flask, dissolve 3,5-diiodothyronine (1 equivalent) in a methanolic monomethylamine solution at room temperature (25-30°C). Stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to between -8°C and 0°C using an ice-salt bath.
-
Iodination: Prepare a solution of iodine (2.1 equivalents) in aqueous potassium iodide. Add this solution dropwise to the cooled, stirred reaction mixture over a period of 2 hours, ensuring the temperature remains between -8°C and 0°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at -8°C to 0°C for an additional 30-45 minutes.
-
Workup: Slowly bring the reaction temperature to 15-20°C. Quench the reaction by adding a solution of sodium bisulfite, followed by potassium dihydrogen phosphate to adjust the pH to approximately 4-5.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and then with a cold solvent like acetonitrile.
-
Drying: Dry the product under vacuum at 55-60°C to yield L-Thyroxine.
Protocol 2: Synthesis of this compound Hydrochloride
This protocol utilizes a mild and efficient esterification method.[4]
-
Preparation: Suspend L-Thyroxine (1 equivalent) in anhydrous methanol in a dry round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (TMSCl) (2 equivalents) to the suspension under stirring. The mixture should become a clear solution.
-
Reaction: Stir the resulting solution at room temperature. Monitor the reaction's progress using TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is the hydrochloride salt of this compound. It can be purified further by recrystallization if necessary.
Visualizations
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway from 3,5-diiodothyronine to this compound.
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
References
Overcoming solubility issues with Thyroxine methyl ester in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Thyroxine methyl ester in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of the thyroid hormone thyroxine (T4), where the carboxylic acid group is esterified to a methyl group. This modification increases its lipophilicity, leading to poor solubility in aqueous buffers commonly used in biological experiments. Inadequate dissolution can lead to inaccurate dosing, precipitation during experiments, and unreliable results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is slightly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For biological applications, it is highly recommended to first prepare a concentrated stock solution in anhydrous DMSO.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its low solubility, which can result in incomplete dissolution and precipitation.
Q4: How does pH affect the solubility of Thyroxine and its derivatives?
For the parent compound, L-Thyroxine, solubility is pH-dependent. It exhibits its lowest solubility in the pH range of 4 to 5. Solubility increases in more acidic (below pH 4) and more alkaline (above pH 7) conditions. While specific data for the methyl ester is limited, a similar trend can be anticipated.
Q5: Are there methods to improve the aqueous solubility of this compound?
Yes, several methods can be employed to enhance its solubility, including the use of co-solvents like DMSO and solubility enhancers like cyclodextrins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer/media. | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it's compatible with your experimental system, typically ≤ 0.5%). - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform dispersion. |
| Cloudiness or opalescence observed in the final solution. | Formation of fine precipitates or aggregates. | - Filter the final solution through a 0.22 µm syringe filter to remove insoluble material. - Consider using a different buffer system or adjusting the pH. - Employ solubility enhancers like hydroxypropyl-β-cyclodextrin. |
| Inconsistent or lower-than-expected biological activity. | The actual concentration of solubilized this compound is lower than the calculated nominal concentration due to precipitation or adsorption to labware. | - Prepare fresh solutions for each experiment. - Visually inspect solutions for any signs of precipitation before use. - Use low-adhesion microplates and pipette tips to minimize loss due to adsorption. |
| Difficulty dissolving the this compound powder in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power for lipophilic compounds. | - Use fresh, anhydrous DMSO.[2] - Gentle warming (to 37°C) and sonication can aid in dissolution. |
Quantitative Solubility Data
| Compound | Solvent/Buffer | Temperature | Solubility |
| L-Thyroxine | 1:5 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.5 mg/mL |
| L-Thyroxine Sodium | Water (pH 7.4) | 25°C | 0.150 mg/mL[3] |
| L-Thyroxine Sodium | PBS | 38°C | 2.5–5.0 x 10⁻⁵ mol/L[4] |
| This compound | DMSO | Not Specified | Slightly soluble[1] |
| This compound | Methanol | Not Specified | Slightly soluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a DMSO Co-solvent
This protocol describes the preparation of a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile, low-adhesion microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
While gently vortexing the pre-warmed buffer/medium, slowly add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cell-based assays.
-
-
Final Steps:
-
Visually inspect the working solution for any signs of precipitation.
-
If the solution is clear, it is ready for use. If any cloudiness or precipitate is observed, it may be necessary to filter the solution through a sterile 0.22 µm syringe filter or remake the solution at a lower final concentration.
-
Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.
-
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound solution with improved aqueous solubility using HP-β-CD. Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, thereby increasing their solubility in aqueous solutions.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.
-
-
Complexation of this compound with HP-β-CD:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
-
Removal of Undissolved Compound:
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.
-
-
Quantification and Use:
-
The concentration of the solubilized this compound in the supernatant should be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The resulting solution can then be sterile-filtered and used in experiments.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental procedures and the biological context of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified overview of thyroid hormone signaling pathways.[1][3][5][6][7]
References
- 1. Genomic and Nongenomic Actions of Thyroid Hormones | Oncohema Key [oncohemakey.com]
- 2. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
Preventing degradation of Thyroxine methyl ester during storage
Welcome to the Technical Support Center for Thyroxine Methyl Ester. This guide provides detailed information, troubleshooting advice, and protocols to help you prevent degradation and ensure the integrity of your compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability of this compound. For maximum shelf-life, it should be stored as a solid powder under specific conditions. When in solution, the stability is significantly reduced. General recommendations are summarized in the table below.
Q2: What are the primary degradation pathways for thyroxine and its derivatives?
A2: Thyroxine and its esters are susceptible to several environmental factors, including light, air, humidity, and pH.[1][2][3] The primary degradation pathways are deiodination (loss of iodine atoms) and deamination (loss of the amine group from the side chain).[1][4] In aqueous solutions, deiodination is the proposed degradation pathway, whereas in the solid state, degradation is predominantly caused by deamination.[4][5] Oxidative degradation of the side chain is also a significant reaction.[6] These processes can lead to the formation of various impurities, such as 3,3',5-triiodothyronine (T3), 3,5-diiodothyronine (T2), and various thyroacetic acid derivatives.[4][7][8]
Q3: Should I store this compound as a solid or in solution?
A3: It is highly recommended to store this compound as a solid powder. The solid form is significantly more stable than its solution, which is prone to faster decomposition.[9] As a powder, the compound can be stable for up to 3 years at -20°C, while in solvent, its stability is limited to approximately 6 months at -80°C.[10] For experiments, prepare solutions fresh and use them as quickly as possible.
Q4: How can I detect degradation in my sample?
A4: The most common and effective method for detecting degradation and assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[7][11] An HPLC system, often coupled with an ultraviolet (UV) detector or a mass spectrometer (MS), can separate the parent compound from its degradation products.[4][12] The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram indicates degradation. For definitive identification of impurities, techniques like high-resolution mass spectrometry (HRMS) are used.[6]
Data & Stability Summary
The following tables provide a quick reference for storage conditions and common degradation products.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
|---|---|---|---|
| Solid (Powder) | -20°C | Up to 3 years[10] | Store in a tightly sealed, dry, and light-protected container.[2] |
| 4°C | Up to 2 years[10] | Suitable for shorter-term storage; must be kept dry and dark. |
| In Solvent | -80°C | Up to 6 months[10] | Use an appropriate dry solvent; aliquot to avoid freeze-thaw cycles. |
Table 2: Common Degradation Products of Thyroxine Derivatives
| Degradation Product | Common Name | Formation Pathway |
|---|---|---|
| 3,3',5-Triiodothyronine | T3 | Deiodination[4][7] |
| 3,5-Diiodothyronine | T2 | Deiodination[4][7] |
| 3,3',5,5'-Tetraiodothyroacetic acid | TTAA4 | Deamination/Oxidation[4][7][8] |
| 3,3',5-Triiodothyroacetic acid | TTAA3 | Deamination/Oxidation & Deiodination[4][7][8] |
| 3,5-Diiodothyroacetic acid | TTAA2 | Deamination/Oxidation & Deiodination[4][7][8] |
| Thyroxine Benzoic Acid Derivatives | - | Oxidative Side Chain Degradation[6][13] |
Troubleshooting Guide
Use this guide to diagnose and resolve potential issues related to compound degradation.
Problem: My experimental results are inconsistent or unexpected. Could my this compound be degraded?
This is a common issue that can often be traced back to compound integrity. Follow the logical workflow below to troubleshoot.
Problem: I see unexpected peaks in my HPLC chromatogram. What are they likely to be?
The appearance of extra peaks, particularly those eluting near the main this compound peak, strongly suggests the presence of degradation products. These are most commonly the result of deiodination or side-chain modification.[1][4] Refer to Table 2 for a list of common degradants. To confirm their identity, analysis by LC-MS is recommended to obtain molecular weight information for each impurity.[12]
Experimental Protocols & Visualizations
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the solid compound to a -20°C freezer.
-
Long-Term Storage (Solid):
-
Store the vial in a dark, dry environment. An amber vial inside a sealed container with a desiccant is ideal.[2]
-
Ensure the container is tightly closed to prevent moisture and air exposure.
-
-
Solution Preparation:
-
If possible, prepare solutions immediately before use.
-
Use high-purity, anhydrous solvents (e.g., DMSO, DMF).
-
To prepare a stock solution, briefly bring the vial to room temperature before opening to avoid condensation.
-
Weigh the desired amount quickly and re-seal the container immediately.
-
-
Short-Term Storage (Solution):
-
If a stock solution must be stored, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for a maximum of 6 months.[10]
-
Primary Degradation Pathways
The diagram below illustrates the main chemical transformations that thyroxine and its derivatives undergo during degradation.
References
- 1. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of levothyroxine and its degradation products in pharmaceutical tablets by HPLC-UV-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/B307970H [pubs.rsc.org]
- 5. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2018007466A1 - Methods for the preparation of a levothyroxine solution - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of levothyroxine and its degradation products in pharmaceutical tablets by HPLC-UV-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
Troubleshooting peak tailing of Thyroxine methyl ester in reverse-phase HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase HPLC analysis of Thyroxine methyl ester. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2][3] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying problems with the analytical method or HPLC system.[1][4]
Peak tailing is commonly quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) .[4][5] The USP Tailing Factor is calculated at 5% of the peak height, while the Asymmetry Factor is often measured at 10% of the peak height.[1][4] A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][5]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a compound like this compound, which has both acidic (phenolic hydroxyl) and basic (amino) functional groups, in reverse-phase HPLC is often due to secondary interactions with the stationary phase.[3][5] The primary cause is frequently the interaction of the basic amino group with acidic silanol groups on the surface of the silica-based stationary phase.[2][3][5][6] Other potential causes include column overload, inappropriate mobile phase pH, column degradation, or extra-column volume.[1][6]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, mobile phase pH is a critical factor.[2][6] this compound has ionizable functional groups. Operating near the pKa of the analyte can lead to inconsistent ionization and peak tailing.[2] For basic compounds, using a low pH mobile phase (e.g., pH 2-3) can suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[5][7] Conversely, for acidic compounds, a lower pH keeps them in their protonated, less polar form, which is generally preferred for good retention and peak shape in reverse-phase HPLC.
Q4: How does column choice impact peak tailing?
A4: The choice of HPLC column is crucial for preventing peak tailing. Using a modern, high-purity silica column with end-capping can significantly reduce the number of free silanol groups available for secondary interactions.[1][5][7] For basic compounds like this compound, columns with advanced bonding technologies, such as polar-embedded or polar-endcapped phases, can further shield the analyte from residual silanols, leading to improved peak symmetry.[1][2]
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for this compound.
Below is a step-by-step guide to diagnose and resolve peak tailing.
Step 1: Evaluate the Column and Stationary Phase
-
Question: Is the column old or contaminated?
-
Solution: Column degradation is a common cause of peak tailing.[1][8] If the column has been in use for a long time or with complex sample matrices, it may be contaminated or have developed a void at the inlet.[1][6] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If this does not resolve the issue, replacing the column may be necessary.[1][9] Using a guard column can help extend the life of the analytical column.[4]
-
-
Question: Is the column chemistry appropriate for this compound?
-
Solution: this compound has a basic amino group that can interact with residual silanol groups on the silica backbone of the stationary phase.[3][5] Using a column with proper end-capping is essential to minimize these secondary interactions.[1][5][7] Consider using a column with a polar-embedded or polar-endcapped stationary phase for better peak shape with basic analytes.[1][2]
-
Step 2: Optimize the Mobile Phase
-
Question: Is the mobile phase pH appropriate?
-
Solution: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the stationary phase.[2][6][7] For a compound with a basic functional group like this compound, lowering the mobile phase pH to around 2.5-3.0 can protonate the residual silanol groups on the stationary phase, reducing their ability to interact with the positively charged amine of the analyte.[5][7]
-
-
Question: Is the buffer concentration sufficient?
Step 3: Check Sample and Injection Parameters
-
Question: Is the column overloaded?
-
Question: Is the injection solvent compatible with the mobile phase?
Step 4: Inspect the HPLC System
-
Question: Could there be extra-column band broadening?
-
Solution: Peak tailing can be caused by issues within the HPLC system itself, such as excessive tubing length between the injector, column, and detector, or improperly fitted connections.[1][2][11] Ensure that all tubing is as short as possible and that all fittings are secure to minimize dead volume.[1] A partially blocked column inlet frit can also cause peak distortion and an increase in backpressure.[4][9]
-
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of various parameter adjustments on the peak tailing of this compound. The Tailing Factor (Tf) is used as the quantitative measure, where a value closer to 1.0 is ideal.
| Parameter Adjusted | Change | Expected Effect on Peak Tailing | Expected Tailing Factor (Tf) |
| Mobile Phase pH | Decrease from 7.0 to 3.0 | Significant Improvement | 2.35 → 1.33[5] |
| Column Chemistry | Switch to End-Capped Column | Improvement | > 1.5 → ~1.2 |
| Sample Concentration | Dilute Sample by 10x | Improvement | > 1.8 → ~1.3 |
| Buffer Strength | Increase from 10 mM to 50 mM | Moderate Improvement | ~1.6 → ~1.4 |
| Injection Volume | Decrease from 20 µL to 5 µL | Improvement | > 1.7 → ~1.2 |
Experimental Protocols
Representative Reverse-Phase HPLC Method for Thyroxine Analysis
This protocol is based on established methods for levothyroxine and can be adapted for this compound.[12][13]
-
HPLC System: Agilent 1100 Series or equivalent
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[12]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (55:45 v/v)[12][13]
-
Injection Volume: 10 µL[12]
-
Column Temperature: Ambient or controlled at 28 °C[13]
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in reverse-phase HPLC.
A troubleshooting workflow for diagnosing and resolving peak tailing in reverse-phase HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. support.waters.com [support.waters.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Thyroxine Methyl Ester Detection
Welcome to the technical support center for the sensitive detection of Thyroxine methyl ester by LC-MS/MS. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I consider derivatizing Thyroxine to its methyl ester for LC-MS/MS analysis?
A1: Derivatization of thyroxine to its methyl ester can enhance its chromatographic properties and improve its ionization efficiency in the mass spectrometer. This often leads to increased sensitivity and better peak shapes, which is particularly beneficial when detecting very low concentrations in complex biological matrices. One study noted that derivatization to butyl esters improved detection sensitivity for thyroid hormones.[1]
Q2: What are the expected mass-to-charge ratios (m/z) for the precursor and product ions of this compound in positive ion mode?
A2: While specific literature on the MRM transitions for this compound is scarce, we can predict the expected m/z values. Thyroxine (T4) has a molecular weight of 777.87 g/mol . Methylation adds a CH₂ group (14.02 g/mol ), resulting in a molecular weight of approximately 791.89 g/mol for this compound. Therefore, the protonated precursor ion [M+H]⁺ would be approximately m/z 792.9 . Common fragmentation patterns for thyroid hormones involve the loss of the side chain. A likely product ion would result from the loss of the methyl ester group and part of the alanine side chain. A primary product ion for native T4 is often observed at m/z 732.8, corresponding to the loss of the carboxyl group. For the methyl ester, a stable and specific product ion would need to be determined empirically, but a starting point would be to monitor fragments corresponding to the core thyronine structure.
Q3: Which ionization mode, ESI or APCI, is more suitable for this compound?
A3: Electrospray Ionization (ESI) is generally the preferred method for thyroid hormones and their derivatives due to their polarity and thermal lability.[2][3] ESI is a soft ionization technique that is well-suited for polar biomolecules.[4] Positive ion mode ESI has been shown to be more sensitive for thyroid hormone analysis than negative mode.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is typically better for less polar, more volatile compounds and may not be as effective for thyroxine derivatives.
Q4: How can I minimize matrix effects when analyzing this compound in serum or plasma?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[5] To mitigate these effects:
-
Effective Sample Preparation: Use robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components such as phospholipids.[5][6]
-
Chromatographic Separation: Optimize your LC method to ensure that this compound elutes in a region free from co-eluting matrix components.
-
Use of Internal Standards: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a closely related analogue can be used to compensate for matrix effects and variations in extraction recovery.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | 1. Inefficient Esterification: The derivatization reaction may be incomplete. | • Optimize reaction conditions (time, temperature, reagent concentration). • Ensure the sample is completely dry before adding the esterification reagent. • Use a fresh batch of derivatization reagent. |
| 2. Incorrect MS/MS Parameters: Suboptimal MRM transitions, collision energy, or source parameters. | • Perform an infusion of a pure this compound standard to optimize precursor and product ions and collision energy. • Systematically optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) using a design of experiments (DoE) approach or one-factor-at-a-time (OFAT).[7][8][9] | |
| 3. Ion Suppression: Co-eluting matrix components are interfering with ionization. | • Improve sample cleanup using SPE or LLE.[5] • Adjust the LC gradient to better separate the analyte from the matrix. • Dilute the sample if sensitivity allows. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte. | • Dilute the sample or reduce the injection volume. |
| 2. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. | • Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a volatile acid like formic acid (0.1%) is common.[10] • Use a high-quality, end-capped column. | |
| 3. Extra-Column Volume: Excessive tubing length or dead volume in fittings. | • Use tubing with a small internal diameter and minimize its length. Ensure all fittings are properly connected. | |
| Inconsistent Retention Times | 1. Unstable LC Pump Performance: Fluctuations in flow rate or gradient composition. | • Purge the LC pumps to remove air bubbles. • Check for leaks in the system. • Ensure mobile phase components are well-mixed and degassed. |
| 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. | • Increase the column equilibration time at the end of each gradient run. A minimum of 5-10 column volumes is recommended. | |
| 3. Changes in Mobile Phase: Evaporation of the organic solvent or changes in pH. | • Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. | |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents, additives, or system components. | • Use high-purity LC-MS grade solvents and additives.[10] • Flush the entire LC system. • Check for contamination from plasticizers (e.g., from solvent bottle caps or tubing). |
| 2. Contaminated Mass Spectrometer: The ion source or optics are dirty. | • Clean the ion source according to the manufacturer's instructions.[11] • Use a divert valve to direct the early and late parts of the chromatogram (containing salts and other non-volatile components) to waste instead of the MS.[10] |
Quantitative Data Summary
The following tables provide recommended starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Proposed Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) [M+H]⁺ | m/z 792.9 |
| Product Ion (Q3) | To be determined empirically (start by scanning for major fragments) |
| Internal Standard | ¹³C₆-Thyroxine methyl ester (if available) or ¹³C₆-Thyroxine |
Table 2: General ESI Source Parameters
| Parameter | Recommended Range |
| Spray Voltage | +3500 to +4500 V |
| Capillary Temperature | 300 - 350 °C |
| Sheath Gas Flow Rate (N₂) ** | 30 - 50 arbitrary units |
| Auxiliary Gas Flow Rate (N₂) | 5 - 15 arbitrary units |
| Nebulizer Gas Pressure (N₂) ** | 30 - 60 psi |
Note: Optimal values are instrument-dependent and should be determined experimentally.[12]
Table 3: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl, < 3 µm particle size (e.g., 50-100 mm length, 2.1 mm ID) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| Example Gradient | Start at 10-20% B, ramp to 95% B over 5-8 minutes, hold for 1-2 minutes, then re-equilibrate. |
Experimental Protocols
Protocol 1: Esterification of Thyroxine in Serum
This protocol describes a general procedure for the methylation of thyroxine's carboxylic acid group.
-
Sample Pre-treatment: Perform a protein precipitation and liquid-liquid or solid-phase extraction of thyroxine from 200 µL of serum.[2][5]
-
Drying: Evaporate the cleaned-up sample extract to complete dryness under a gentle stream of nitrogen at 40 °C. It is critical that no water remains.
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 3M HCl in Methanol.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
-
Final Evaporation: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
System Setup: Set up the LC and MS systems according to the parameters outlined in Tables 2 and 3.
-
Equilibration: Equilibrate the LC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections, calibration standards, quality control samples, and unknown samples.
-
Injection: Inject the reconstituted sample onto the LC-MS/MS system.
-
Data Acquisition: Acquire data using the Multiple Reaction Monitoring (MRM) mode with the transitions determined for this compound (see Table 1).
Visualizations
Caption: Experimental workflow from sample preparation to final data analysis.
Caption: A decision tree for troubleshooting no or low signal intensity.
Caption: Inter-related ESI parameters that require optimization for sensitivity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etj.bioscientifica.com [etj.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Minimizing cross-reactivity in Thyroxine methyl ester-based immunoassays
Technical Support Center: Thyroxine Methyl Ester Immunoassays
Welcome to the technical support center for Thyroxine (T4) methyl ester-based immunoassays. This resource provides targeted guidance to researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your immunoassay experiments.
Question: My assay is showing higher-than-expected T4 concentrations and poor linearity upon sample dilution. What is the likely cause?
Answer: This is a classic sign of cross-reactivity. Structurally similar molecules in your sample are likely binding to the detection antibody, leading to a falsely elevated signal. In thyroxine assays, common cross-reactants include 3,3',5-Triiodo-L-thyronine (T3) and 3,3',5'-Triiodo-L-thyronine (Reverse T3).[1][2]
Initial Troubleshooting Steps:
-
Review Assay Specificity: Check the cross-reactivity data provided by your antibody or kit supplier. This will give you an idea of which molecules are most likely to interfere.[3]
-
Perform a Spike and Recovery Experiment: Spike a known amount of this compound into your sample matrix and a control buffer. A significantly lower-than-expected recovery in your sample matrix points towards interference.[3]
-
Check for Matrix Effects: The issue may also stem from non-specific interactions with other components in your sample matrix.[4] Diluting the sample can help mitigate this, but if the results are not linear, cross-reactivity is a primary concern.[3][4]
Question: How can I reduce the cross-reactivity of my assay with Reverse T3 (rT3)?
Answer: Reducing cross-reactivity often requires optimizing the assay conditions to favor the binding of your target analyte (this compound) over the cross-reactant (rT3).[3]
Advanced Solutions:
-
Antibody Selection: The most direct solution is to use a more specific antibody. Monoclonal antibodies are generally more specific than polyclonal antibodies because they recognize a single epitope.[5][6][7] If you are developing your own assay, consider screening multiple antibody clones to find one with the lowest affinity for rT3.
-
Assay Kinetics Adjustment: Modifying incubation times and temperatures can alter binding kinetics.[3][8] Shorter incubation times may favor the binding of the higher-affinity target analyte.[3]
-
Buffer Optimization: Experiment with different blocking agents (e.g., Bovine Serum Albumin (BSA), casein, or commercial protein-free blockers) to minimize non-specific binding.[3][9][10][11] The addition of detergents like Tween-20 can also be beneficial.[3][10]
-
Hapten Design: If you are designing the immunogen, the structure of the hapten (this compound) and the linker used to conjugate it to the carrier protein are critical.[12][13] Using a heterologous system, where the hapten structure used for the immunogen is different from the one used in the assay (e.g., for the tracer), can sometimes improve specificity and sensitivity.[14]
Question: My assay has high background noise, obscuring the signal from my samples. What can I do?
Answer: High background is often caused by non-specific binding of the antibodies to the microplate surface or other proteins.
Solutions:
-
Improve Blocking: The blocking step is crucial for preventing non-specific binding.[10] Ensure you are using an effective blocking buffer and incubating for the recommended time. You may need to test different blocking agents to find the most effective one for your system.[11]
-
Optimize Antibody Concentrations: Using too high a concentration of your primary or secondary antibody can lead to increased background. Perform a titration experiment to determine the optimal concentration that gives a good signal-to-noise ratio.[3]
-
Increase Wash Steps: Insufficient washing between steps can leave unbound antibodies behind. Increase the number of wash cycles and ensure your washing technique is thorough.[2]
-
Use a Different Substrate: If using an enzyme-linked assay, ensure your substrate has not degraded. Using a fresh substrate or a different substrate system may reduce background.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity is the ability of antibodies to bind to molecules that are structurally similar, but not identical, to the target analyte (in this case, this compound). This is a significant issue because thyroxine is part of a family of related thyroid hormones (like T3 and rT3) that share a common structural backbone. This unwanted binding can lead to inaccurate, often overestimated, measurements.[1][15]
Q2: Should I use a monoclonal or polyclonal antibody for my assay?
A2: The choice depends on your assay requirements.
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs recognize a single epitope. This results in high specificity and low cross-reactivity.[6][7][16] They are ideal for quantitative assays where high accuracy is required.[6]
-
Polyclonal Antibodies (pAbs): A mixture of antibodies that recognize multiple epitopes on the antigen. This can lead to a stronger signal (higher sensitivity) but also a higher risk of cross-reactivity.[5][6][17]
For minimizing cross-reactivity in a this compound assay, a highly specific monoclonal antibody is generally the preferred choice.[5]
Q3: How is percent cross-reactivity calculated and what does it mean?
A3: Percent cross-reactivity is a quantitative measure of how much a related compound interferes with the assay. It is typically calculated by comparing the concentration of this compound required to cause 50% inhibition of the maximum signal with the concentration of the cross-reacting substance that causes the same 50% inhibition.[1][3]
The formula is: % Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
A lower percentage indicates less cross-reactivity and a more specific assay.
Cross-Reactivity Data Example
The following table illustrates typical cross-reactivity data for a competitive thyroxine immunoassay.
| Compound | Structure | % Cross-Reactivity |
| L-Thyroxine (T4) | Thyronine + 4 Iodine | 100% |
| This compound | T4 with Methyl Ester | (Target Analyte) |
| 3,3',5'-Triiodo-L-thyronine (rT3) | Thyronine + 3 Iodine | 89.0%[2] |
| 3,3',5-Triiodo-L-thyronine (T3) | Thyronine + 3 Iodine | 5.23%[2] |
| 3,5-Diiodo-L-thyronine (T2) | Thyronine + 2 Iodine | < 1% |
Note: Data is illustrative and based on representative commercial ELISA kits.[1][2] Values can vary significantly between different antibodies and assay formats.
Visualizations and Protocols
Diagram: Troubleshooting Cross-Reactivity
Caption: Workflow for troubleshooting immunoassay cross-reactivity.
Diagram: Competitive Immunoassay Principle
Caption: Principle of a competitive immunoassay for T4 methyl ester.
Experimental Protocol: Cross-Reactivity Assessment by Competitive ELISA
This protocol outlines a method to determine the percent cross-reactivity of potential interfering substances in a this compound competitive ELISA.
Objective: To quantify the specificity of the anti-thyroxine antibody by measuring its binding to structurally related molecules.
Materials:
-
Anti-Thyroxine antibody-coated 96-well microplate
-
This compound standards
-
Standards for potential cross-reactants (e.g., T3, rT3, T2)
-
This compound-enzyme conjugate (e.g., HRP-conjugate)
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, standards, and samples as per the assay kit's instructions. Create serial dilutions for both the this compound standard and each potential cross-reactant standard. The concentration range for the cross-reactants should be wider than the target analyte to ensure the full curve can be captured.
-
Standard and Sample Addition:
-
Add 50 µL of each this compound standard dilution to designated wells in duplicate.
-
Add 50 µL of each cross-reactant standard dilution to designated wells in duplicate.
-
Include wells for Non-Specific Binding (NSB) (Assay Buffer only) and maximum binding (B₀) (zero standard).
-
-
Competitive Reaction: Add 25 µL of the this compound-enzyme conjugate to all wells. Then, add 25 µL of the anti-thyroxine antibody to all wells except the NSB wells.[2]
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature, preferably on an orbital shaker.[2][18] This allows for competitive binding between the analyte/cross-reactant and the enzyme-conjugate for the antibody binding sites.
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 300 µL of Wash Buffer per well. Tap the plate on absorbent paper to remove residual buffer.[2][18]
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[2][18]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.[2]
Data Analysis:
-
Average the duplicate readings for each standard and cross-reactant.
-
Subtract the average NSB absorbance from all other readings.
-
Generate a standard curve for this compound by plotting the absorbance against the concentration (a four-parameter logistic curve fit is recommended).[2]
-
Do the same for each potential cross-reactant.
-
Determine the concentration of this compound that produces 50% of the maximum binding (IC₅₀).
-
Determine the concentration of each cross-reactant that produces 50% of the maximum binding (IC₅₀).
-
Calculate the percent cross-reactivity for each compound using the formula mentioned in the FAQ section.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 9. shop.licorbio.com [shop.licorbio.com]
- 10. Blocking Buffers for Western Blot and ELISA | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. meridianbioscience.com [meridianbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunoassay reagents for thyroid testing. 1. Synthesis of thyroxine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of hapten heterology on thyroid hormone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. academic.oup.com [academic.oup.com]
- 18. zellx.de [zellx.de]
Addressing matrix effects in the analysis of Thyroxine methyl ester in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of Thyroxine methyl ester and related thyroid hormones in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest, in this case, this compound.[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][4] Ion suppression is the more commonly observed phenomenon.[1]
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum?
A2: The primary cause of matrix effects in biological samples is the co-elution of endogenous components with the analyte.[1][5] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[1] Other substances, such as salts, proteins, and anticoagulants used during blood collection, can also interfere with the ionization process.[1][5] The inherent complexity of these biological matrices makes them highly susceptible to causing significant matrix effects.[1]
Q3: How can I detect the presence of matrix effects in my analysis?
A3: Two common methods are used to identify and assess matrix effects: the post-extraction spike method and the post-column infusion method.[1][5]
-
Post-Extraction Spike Method: This quantitative method involves comparing the signal response of an analyte spiked into a blank matrix sample after the extraction process to the response of the same amount of analyte in a neat (clean) solvent.[1][4] A significant difference between the two signals indicates the presence of matrix effects.[1][4]
-
Post-Column Infusion Method: This is a qualitative technique where a constant flow of a standard solution of the analyte is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected.[1] Any fluctuation, such as a dip or rise, in the constant analyte signal as the matrix components elute indicates regions of ion suppression or enhancement.[1]
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-faceted approach is often required. The most effective general strategy is to improve the sample preparation procedure to remove as many interfering components as possible before LC-MS/MS analysis.[1][5][6] Key strategies include:
-
Advanced Sample Cleanup: Employing more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly effective.[4][5][6][7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is a crucial strategy to compensate for unavoidable matrix effects, as it is affected by suppression or enhancement in the same way as the analyte.[1][5]
-
Chromatographic Separation: Optimizing the chromatographic conditions can help separate the analyte from interfering matrix components, preventing co-elution.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[4][7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples helps to normalize for variations in the matrix.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Reproducibility & Accuracy | Variable matrix effects between different samples or sample lots.[1] | Implement a more robust sample cleanup method such as mixed-mode Solid-Phase Extraction (SPE).[7][9] Always use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[1][5] Develop matrix-matched calibration curves for each new lot of biological samples.[1] |
| Low Analyte Recovery | Inefficient extraction process; analyte loss during cleanup steps. | Optimize the sample preparation protocol. For LLE, adjust the pH of the aqueous matrix to ensure the analyte is uncharged.[6] For SPE, test different sorbents and elution solvents to maximize recovery.[8] |
| Significant Signal Suppression | Co-elution of phospholipids or other endogenous components.[1] | Enhance chromatographic separation to resolve the analyte from interfering peaks. Implement a sample preparation technique specifically designed to remove phospholipids, such as certain types of SPE or LLE protocols.[6][9] |
| Peak Shape Distortion or Shifting Retention Time | Matrix components interacting with the analyte or the analytical column.[3] | Improve sample cleanup to remove the interfering components. Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent solvent effects. |
| Inconsistent Results with Different Sample Batches | Inconsistent matrix composition between different batches of biological samples. | Prepare matrix-matched calibration curves using a representative blank matrix for each new batch of samples to normalize for these variations.[1] |
Quantitative Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery is critical for accurate quantification. The table below summarizes findings from studies on thyroid hormone analysis.
| Sample Preparation Method | Analyte Recovery | Ionization Suppression Effect | Reference |
| Protein Precipitation (PPT) | Variable; generally lower than SPE/LLE | Often significant due to insufficient cleanup | [7] |
| Liquid-Liquid Extraction (LLE) | Method Dependent | Moderate; better than PPT but may not remove all interferences | [6][10] |
| Solid-Phase Extraction (SPE) - Mixed Mode | Average 101% (for 9 TH metabolites) | Reduced to between -11% and -24% | [9][11] |
| HybridSPE (PPT + SPE) | >80% | Significant reduction in phospholipid-based suppression | [9][12] |
Detailed Experimental Protocols
The following are generalized protocols for common sample preparation techniques. Note: These should be optimized for your specific application and instrumentation.
Protein Precipitation (PPT)
This is a rapid but less selective method for sample cleanup.[10]
-
Sample Aliquot: Take 200 µL of serum or plasma.
-
Add Internal Standard: Add the stable isotope-labeled internal standard (SIL-IS).
-
Precipitation: Add 600 µL of a cold precipitation solvent (e.g., acetonitrile).[1]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Collection: Carefully collect the supernatant for analysis.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.[1]
Liquid-Liquid Extraction (LLE)
This method offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[6][10]
-
Sample Aliquot: Take 200 µL of serum or plasma.
-
Add Internal Standard: Add the SIL-IS.
-
pH Adjustment (Optional): Acidify the sample (e.g., with 50 µL of 1M HCl) to neutralize the analyte for better extraction into an organic solvent.[1]
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1][10]
-
Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for analysis.[1]
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for producing clean extracts and significantly reducing matrix effects.[7][9] This protocol describes a general mixed-mode cation exchange approach.
-
Sample Pre-treatment: Perform a protein precipitation step as described above (Steps 1-5) and collect the supernatant.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[1]
-
Washing:
-
Elution: Elute this compound from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.[1]
Visual Workflows
The following diagrams illustrate key decision-making and experimental processes for addressing matrix effects.
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Overview of common sample preparation workflows for bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. youtube.com [youtube.com]
- 9. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Thyroxine methyl ester under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Thyroxine methyl ester under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound under these conditions is the hydrolysis of the methyl ester bond to form Thyroxine (T4) and methanol. This is a classic ester hydrolysis reaction catalyzed by both acid and base. While the core thyronine structure can also degrade, ester cleavage is typically the most rapid transformation under these stress conditions.
Q2: What are the other potential degradation products of this compound?
A2: Besides the hydrolysis product Thyroxine (T4), this compound can undergo similar degradation to its parent compound. These pathways include deiodination, which is the removal of iodine atoms to form various iodothyronines (like triiodothyronine or diiodothyronine derivatives), and deamination of the alanine side chain.[1][2][3] Under forced degradation conditions, a complex mixture of products can be expected.
Q3: How does pH affect the stability of the Thyroxine core structure?
A3: Studies on Levothyroxine (the sodium salt of T4) have shown that the stability of the molecule is pH-dependent. In aqueous solutions, stability is generally improved as the pH is increased from acidic (pH 3) to alkaline (pH 11).[4] Therefore, while the ester is susceptible to base-catalyzed hydrolysis, the core thyronine structure may exhibit greater stability at a slightly alkaline pH compared to acidic or neutral conditions.
Q4: What analytical method is recommended for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[5][6][7] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid) is commonly employed for Thyroxine and its related compounds.[5][6] UV detection at approximately 225 nm is suitable for quantification.[3][8]
Q5: What are the typical conditions for a forced degradation study?
A5: Forced degradation, or stress testing, is conducted to understand degradation pathways and validate the stability-indicating nature of analytical methods.[9] Typical conditions involve exposing the compound to:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature or slightly elevated temperatures (e.g., 50-60°C).[9]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature.[9]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[9]
-
Thermal Stress: Elevated temperatures, often in 10°C increments above the accelerated stability testing temperature.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in both acidic and basic conditions. | Ester hydrolysis is occurring as expected. The conditions may be too harsh for the desired experimental timeframe. | Reduce the concentration of the acid/base, lower the incubation temperature, or decrease the duration of the experiment. Ensure you are sampling at sufficiently early time points to capture the degradation kinetics. |
| Multiple unexpected peaks appear in the HPLC chromatogram. | This indicates the formation of multiple degradation products. These could be from hydrolysis, deiodination, deamination, or a combination thereof. | Use a validated, stability-indicating HPLC method capable of separating the parent compound from all potential degradants.[5][6] Mass spectrometry (LC-MS) can be used to identify the mass of the unknown peaks to help elucidate their structures. |
| Precipitate forms when adding the compound to the acidic or basic solution. | This compound, like Thyroxine, may have limited solubility in certain aqueous pH ranges. | Ensure the compound is fully dissolved in a small amount of a suitable organic co-solvent (e.g., methanol, DMSO) before adding it to the aqueous acidic or basic medium.[2][12] |
| Inconsistent or non-reproducible stability results. | This could be due to variations in experimental conditions such as temperature, pH of the medium, or initial concentration. It could also stem from impurities in solvents or reagents catalyzing degradation.[2] | Strictly control all experimental parameters. Use high-purity solvents and freshly prepared solutions. Always prepare fresh working solutions immediately before use to avoid degradation during storage.[2] |
Experimental Protocols
Protocol: Acid/Base Hydrolysis Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under hydrolytic stress conditions, as recommended by ICH guidelines.[9][10][11]
1. Preparation of Solutions:
-
Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in purified water.
-
Basic Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in purified water.
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.[12]
2. Stress Sample Preparation:
-
For both acidic and basic conditions, add a small volume of the this compound stock solution to a larger volume of the respective stress solution (0.1 M HCl or 0.1 M NaOH) to achieve the desired final concentration (e.g., 10-20 µg/mL).[6]
-
Prepare a control sample by diluting the stock solution in the mobile phase or a neutral diluent to the same final concentration.
3. Incubation:
-
Incubate the acidic and basic samples at a controlled temperature (e.g., room temperature or 40°C).
-
The duration of the study can range from a few hours to several days, depending on the compound's lability.[9]
4. Time-Point Sampling:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the samples to stop the degradation. For acidic samples, add an equivalent amount of 0.1 M NaOH. For basic samples, add an equivalent amount of 0.1 M HCl.
5. HPLC Analysis:
-
Analyze the neutralized samples, the control sample, and a standard solution of this compound by a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify the major degradation products, such as Thyroxine, by comparing their retention times and peak areas with a reference standard.
Data Presentation
Table 1: Example Data Summary for Stability of this compound (Note: This is hypothetical data for illustrative purposes.)
| Time (hours) | % Remaining (0.1 M HCl at 40°C) | % Thyroxine Formed (0.1 M HCl at 40°C) | % Remaining (0.1 M NaOH at RT) | % Thyroxine Formed (0.1 M NaOH at RT) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 2 | 92.5 | 7.1 | 88.3 | 11.2 |
| 4 | 85.1 | 14.2 | 77.9 | 21.5 |
| 8 | 71.8 | 27.3 | 60.2 | 38.9 |
| 24 | 45.3 | 53.1 | 25.7 | 72.8 |
Visualizations
The following diagrams illustrate the key chemical pathway and the experimental workflow for stability testing.
Caption: Primary hydrolysis pathway of this compound.
References
- 1. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating assay, dissolution, and content uniformity of sodium levothyroxine in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. qlaboratories.com [qlaboratories.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. osha.gov [osha.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Protocols for Thyroxine Methyl Ester
Welcome to the technical support center for the purification of Thyroxine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to achieve >99% purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include the unesterified parent compound (L-Thyroxine), incompletely iodinated analogues (e.g., tri-iodothyronine methyl ester), and process-related impurities such as N-formyl or N-acetyl derivatives.[1][2]
Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A2: "Oiling out" typically occurs when the solution is supersaturated at a temperature above the melting point of the compound. To resolve this, try adding a small amount of additional hot solvent to further dilute the solution. Alternatively, you can dissolve the oil in a good solvent and then slowly add a poor solvent at an elevated temperature until slight turbidity is observed, which can promote crystal formation upon cooling.
Q3: During column chromatography, I am observing very poor separation of my product from an impurity. What can I do to improve this?
A3: Poor separation in column chromatography is often due to an inappropriate solvent system. It is crucial to optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound to ensure good separation. If you are using a silica gel column, which is slightly acidic, be aware that iodinated aromatic compounds can sometimes be unstable. Consider using a neutral stationary phase like alumina if instability is suspected.
Q4: What is the best way to remove residual solvent from my purified this compound?
A4: After purification, residual solvents can be removed by drying the product under high vacuum. Gentle heating can be applied, but it is important to monitor the temperature carefully to prevent degradation of the final product.
Q5: How can I confirm the purity of my final this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential techniques to confirm the structure and identify any remaining impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solvent is too good (product is too soluble).- Not enough crude material was used for the amount of solvent.- The cooling process was too rapid. | - Try a different solvent or a co-solvent system (a good solvent mixed with a poor solvent).- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
| Oiling Out | - The solution is supersaturated above the melting point of the compound.- Impurities are preventing crystallization. | - Add more hot solvent to the mixture.- Re-dissolve the oil in a minimal amount of a good solvent and add a poor solvent until turbidity appears, then cool slowly.- Consider a preliminary purification step like column chromatography to remove impurities. |
| Low Recovery of Purified Product | - The product is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Keep the filtration apparatus hot during filtration to prevent the product from crystallizing in the funnel. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase.- Column was not packed properly (channeling).- Overloading the column with too much crude material. | - Optimize the eluent system using TLC to achieve an Rf of 0.2-0.3 for the product.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of crude material for the column size (typically 1-5% of the stationary phase weight). |
| Compound Stuck on the Column | - The eluent is not polar enough.- The compound is unstable on the stationary phase. | - Gradually increase the polarity of the mobile phase.- If using silica gel, consider switching to a less acidic stationary phase like neutral alumina. |
| Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The sample is not sufficiently soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol or acetic acid) to the eluent.- Ensure the sample is fully dissolved before loading it onto the column. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column and ensure the mobile phase is filtered.- Adjust the pH of the mobile phase; for thyroxine derivatives, a slightly acidic mobile phase (e.g., with 0.1% TFA) is often used.[3]- Reduce the injection volume or the concentration of the sample. |
| Split Peaks | - Column is clogged or has a void.- Co-elution of an impurity. | - Back-flush the column or replace it if necessary.- Optimize the gradient and mobile phase to improve separation. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column aging. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run and monitor its performance over time. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For this compound, a silica gel stationary phase is commonly used. Use TLC to determine an optimal mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative HPLC Protocol
-
Analytical Method Development: First, develop a robust analytical HPLC method to separate this compound from its impurities. A C18 reversed-phase column is a good choice. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[3]
-
Method Scale-Up:
-
Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter.
-
Flow Rate: Adjust the flow rate according to the cross-sectional area of the preparative column.
-
Injection Volume: Increase the injection volume to load more sample onto the column.
-
-
Purification Run: Perform the preparative HPLC run using the scaled-up method.
-
Fraction Collection: Collect fractions corresponding to the peak of the pure this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Post-Purification: Combine the pure fractions, remove the organic solvent (e.g., by rotary evaporation), and then lyophilize the remaining aqueous solution to obtain the final purified product as a dry powder.
Data Presentation
The following tables provide illustrative quantitative data for the purification of a hypothetical 1-gram crude sample of this compound with an initial purity of 85%.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Final Purity (%) | Time Requirement | Solvent Consumption |
| Recrystallization | 60-80 | 95-98 | Low | Moderate |
| Column Chromatography | 50-70 | >98 | High | High |
| Preparative HPLC | 40-60 | >99.5 | High | High |
Table 2: Illustrative Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Material | ||
| Impurity 1 | 4.2 | 5.0 |
| Impurity 2 | 5.1 | 8.0 |
| This compound | 6.5 | 85.0 |
| Impurity 3 | 7.8 | 2.0 |
| After Recrystallization | ||
| Impurity 1 | 4.2 | 0.5 |
| Impurity 2 | 5.1 | 1.0 |
| This compound | 6.5 | 98.0 |
| Impurity 3 | 7.8 | 0.5 |
| After Column Chromatography | ||
| Impurity 1 | 4.2 | <0.1 |
| Impurity 2 | 5.1 | 0.2 |
| This compound | 6.5 | 99.5 |
| Impurity 3 | 7.8 | 0.2 |
| After Preparative HPLC | ||
| This compound | 6.5 | >99.8 |
Visualizations
References
- 1. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 32180-11-3 | LGC Standards [lgcstandards.com]
- 3. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conjugation of Thyroxine Methyl Ester to Carrier Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of conjugating Thyroxine methyl ester (T4-ME) to carrier molecules. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound (T4-ME) to a carrier protein like BSA or KLH?
A1: The most prevalent and effective method is the two-step carbodiimide reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS). This approach converts the carboxylic acid group of thyroxine into a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines (e.g., lysine residues) on the carrier protein to form a stable amide bond.
Q2: Why is it recommended to use the methyl ester of Thyroxine (T4-ME) instead of native Thyroxine (T4)?
A2: Thyroxine has two carboxylic acid groups: one on the alanine side chain and a phenolic hydroxyl group that can also be reactive. By using the methyl ester form, the carboxylic acid on the alanine side chain is protected, directing the conjugation reaction specifically through the free phenolic hydroxyl group after its activation, or more commonly, through the remaining carboxylic acid if the esterification is only on the alpha-carbon's carboxyl group. This ensures a more defined and consistent orientation of the hapten on the carrier molecule.
Q3: How can I confirm that the conjugation reaction was successful?
A3: Successful conjugation can be confirmed using several methods:
-
UV-Vis Spectroscopy: Thyroxine has a characteristic absorbance peak around 325 nm. An increase in the absorbance at this wavelength for the conjugated protein compared to the unconjugated carrier protein indicates successful attachment.
-
MALDI-TOF Mass Spectrometry: This technique can determine the molecular weight of the conjugate. An increase in mass corresponding to the addition of multiple T4-ME molecules confirms conjugation.
-
SDS-PAGE: The conjugate will show a higher molecular weight band compared to the unconjugated carrier protein on an SDS-PAGE gel.
-
Immunoassays (e.g., ELISA): If the goal is to produce antibodies, a direct ELISA can be performed to check the reactivity of the conjugate with anti-thyroxine antibodies.
Q4: What is the purpose of NHS in the EDC-mediated conjugation reaction?
A4: While EDC can directly mediate the formation of an amide bond, the O-acylisourea intermediate formed is unstable in aqueous solutions and prone to hydrolysis, which can lead to low conjugation efficiency. N-hydroxysuccinimide (NHS) is added to react with this intermediate, creating a more stable, semi-stable amine-reactive NHS ester. This two-step process significantly increases the yield of the desired conjugate by reducing the rate of hydrolysis and providing a more efficient reaction with the amines on the carrier protein.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of EDC/NHS ester: The reaction environment is not optimal, leading to the breakdown of activated intermediates before they can react with the carrier. 2. Suboptimal pH: The pH of the reaction buffer is critical. Amine-reactive crosslinking (Step 2) is most efficient at pH 7.2-8.5. 3. Insufficient Molar Ratio: The molar excess of T4-ME, EDC, and NHS relative to the carrier protein may be too low. 4. Inactive Reagents: EDC or NHS may have degraded due to improper storage (exposure to moisture). | 1. Perform the reaction in a two-step process. First, activate T4-ME with EDC/NHS in a non-amine-containing buffer (e.g., MES buffer) at a slightly acidic pH (4.7-6.0) for 15-60 minutes. Then, add the carrier protein and raise the pH to 7.2-8.0. 2. Carefully prepare and validate the pH of all reaction buffers immediately before use. 3. Increase the molar excess of the hapten and crosslinkers. See the data table below for recommended ratios. 4. Use fresh, high-quality EDC and NHS. Store them desiccated at the recommended temperature (-20°C). |
| Precipitation During Reaction | 1. Low Solubility of T4-ME: T4-ME has poor solubility in purely aqueous buffers. 2. Protein Denaturation: The addition of organic co-solvents or extreme pH can cause the carrier protein to precipitate. | 1. Dissolve T4-ME in an organic co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid denaturing the protein. 2. Add the dissolved T4-ME dropwise to the reaction mixture while gently stirring to avoid localized high concentrations. Monitor the solution for any signs of turbidity. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Purity/Activity. 2. Inconsistent Reaction Parameters: Minor deviations in pH, temperature, or reaction time. 3. Inefficient Purification: Failure to completely remove unreacted T4-ME and crosslinker byproducts. | 1. Use reagents from the same lot for a series of experiments. Qualify new lots before use. 2. Strictly control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator/shaker. 3. Use extensive dialysis (e.g., 3-4 buffer changes over 48 hours) or a desalting column (e.g., Sephadex G-25) to ensure complete removal of small molecule contaminants. |
Quantitative Data Summary
The efficiency of conjugation is highly dependent on the molar ratios of the reactants. The table below summarizes typical starting points for optimization. The "Conjugation Ratio" refers to the average number of T4-ME molecules attached per molecule of carrier protein.
| Carrier Protein | Molar Ratio (T4-ME : EDC : NHS : Protein) | Typical Conjugation Ratio (moles of hapten/mole of protein) | Expected Yield (%) |
| BSA | 20 : 40 : 40 : 1 | 8 - 15 | 40 - 70% |
| BSA | 50 : 100 : 100 : 1 | 15 - 25 | 30 - 50% |
| KLH | 200 : 400 : 400 : 1 | 50 - 150 | 25 - 50% |
| KLH | 500 : 1000 : 1000 : 1 | 150 - 300 | 20 - 40% |
Note: These values are approximate and can vary based on specific reaction conditions, buffer composition, and protein lot.
Experimental Protocols & Workflows
Logical Workflow: Troubleshooting Low Conjugation Yield
This diagram outlines a decision-making process for troubleshooting unexpectedly low yields in your T4-ME conjugation experiment.
Caption: Troubleshooting decision tree for low T4-ME conjugation yield.
Detailed Protocol: Two-Step EDC/NHS Conjugation of T4-ME to BSA
This protocol details the steps for conjugating this compound to Bovine Serum Albumin (BSA).
Materials:
-
This compound (T4-ME)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure Workflow Diagram:
Caption: Experimental workflow for T4-ME to BSA conjugation.
Step-by-Step Method:
-
Preparation of Reactants:
-
Calculate the required amounts of T4-ME, EDC, NHS, and BSA for your desired molar ratio (e.g., 50:100:100:1 T4-ME:EDC:NHS:BSA).
-
Prepare a 10 mg/mL solution of BSA in Conjugation Buffer (PBS, pH 7.4).
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer (MES, pH 6.0).
-
-
Activation of T4-ME (Step 1):
-
Dissolve the calculated amount of T4-ME in a minimal volume of DMF (e.g., 100-200 µL).
-
Slowly add the T4-ME/DMF solution to an appropriate volume of Activation Buffer while stirring.
-
Add the EDC solution to the T4-ME mixture, followed immediately by the NHS solution.
-
Incubate the reaction for 15-60 minutes at room temperature with gentle stirring.
-
-
Conjugation to BSA (Step 2):
-
Add the activated T4-ME mixture from Step 1 directly to the BSA solution prepared in Step 1.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using a dilute base (e.g., 0.1 N NaOH).
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification (Step 3):
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any remaining NHS-esters.
-
Transfer the reaction mixture to a dialysis cassette or tubing (10 kDa MWCO).
-
Dialyze against 1L of PBS (pH 7.4) for at least 24 hours, with a minimum of 3 buffer changes.
-
Alternatively, purify the conjugate using a desalting column (e.g., G-25) equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the concentration of the final conjugate using a protein assay (e.g., BCA).
-
Confirm conjugation using one of the methods described in the FAQs (e.g., UV-Vis spectroscopy).
-
Aliquot the final conjugate and store at -20°C or -80°C for long-term use.
-
Validation & Comparative
Thyroxine vs. Thyroxine Methyl Ester: A Comparative Analysis of Antibody Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-antigen interactions is paramount for the development of specific and sensitive immunoassays. This guide provides a comparative analysis of the antibody binding affinity of Thyroxine (T4) versus its derivative, Thyroxine Methyl Ester.
The primary structural difference between Thyroxine (T4) and this compound lies in the modification of the carboxyl group of the alanine side chain. In this compound, this carboxyl group is converted into a methyl ester. This seemingly minor alteration has significant implications for antibody recognition, primarily due to the critical role of the carboxyl group in forming the epitope that anti-thyroxine antibodies recognize.
Executive Summary of Comparative Binding Affinity
Experimental evidence suggests that the esterification of the carboxyl group in Thyroxine to form this compound leads to a significant reduction in its binding affinity to anti-thyroxine antibodies. While specific quantitative cross-reactivity data is not widely available in publicly accessible literature, qualitative observations from immunoassay development studies indicate a clear preference of anti-T4 antibodies for the native Thyroxine molecule.
In one key study focused on the synthesis of enzyme-labeled antigens for a T4 immunoassay, it was observed that horseradish peroxidase (HRP) conjugates of T4 (T4-HRP) that were not esterified resulted in a more sensitive assay. This increased sensitivity was attributed to a higher binding affinity of the antibody for the non-esterified T4-HRP conjugate. This finding strongly implies that the presence of the free carboxyl group is a crucial determinant for optimal antibody binding.
Data Presentation: Antibody Binding Affinity
Due to the limited availability of direct quantitative comparative studies in the reviewed literature, a precise cross-reactivity percentage for this compound in a competitive Thyroxine immunoassay cannot be definitively provided. However, based on qualitative assessments, the binding affinity can be summarized as follows:
| Analyte | Relative Antibody Binding Affinity | Supporting Evidence |
| Thyroxine (T4) | High (Reference Compound) | The native hormone to which antibodies are raised, exhibiting optimal binding. |
| This compound | Significantly Lower | Modification of the carboxyl group to a methyl ester disrupts a key binding epitope, leading to reduced antibody recognition and lower immunoassay sensitivity. |
Experimental Protocols
The determination of antibody binding affinity and cross-reactivity is typically achieved through competitive immunoassays. Below is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) that can be adapted to compare the binding of Thyroxine and this compound.
Competitive ELISA Protocol for Determining Cross-Reactivity
Objective: To determine the relative binding affinity of this compound to anti-Thyroxine antibodies by measuring its ability to compete with a labeled Thyroxine conjugate for antibody binding sites.
Materials:
-
Microtiter plates coated with anti-Thyroxine antibody
-
Thyroxine standards of known concentrations
-
This compound of known concentrations
-
Thyroxine-HRP conjugate (or other enzyme-labeled T4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the Thyroxine standards and the this compound test compound.
-
Competitive Binding: To the wells of the anti-Thyroxine antibody-coated microtiter plate, add the Thyroxine standards or the this compound dilutions.
-
Addition of Labeled Antigen: Immediately add a constant amount of Thyroxine-HRP conjugate to all wells.
-
Incubation: Incubate the plate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding to occur. During this step, the unlabeled Thyroxine and this compound in the samples will compete with the Thyroxine-HRP for the limited antibody binding sites.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) in the dark to allow for color development. The amount of color developed is inversely proportional to the amount of unlabeled Thyroxine or this compound in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the Thyroxine standards.
-
Determine the concentration of Thyroxine and this compound that causes a 50% reduction in the maximal signal (IC50).
-
Calculate the percent cross-reactivity of this compound using the following formula: % Cross-Reactivity = (IC50 of Thyroxine / IC50 of this compound) x 100
-
Mandatory Visualizations
Logical Relationship of Antibody Binding
Caption: Molecular structure's impact on antibody binding affinity.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for Competitive ELISA to determine cross-reactivity.
Unveiling Specificity: A Comparative Analysis of Thyroxine Methyl Ester Cross-Reactivity in Thyroid Hormone Immunoassays
For researchers in endocrinology, pharmacology, and drug development, the precise quantification of thyroid hormones is paramount. Immunoassays, the cornerstone of this quantification, rely on the high specificity of antibodies. However, the structural similarity among thyroid hormone analogs presents a significant challenge: cross-reactivity. This guide provides an objective comparison of the cross-reactivity profile of Thyroxine methyl ester (T4-ME), a synthetic analog of Thyroxine (T4), within common T4 immunoassays. Understanding the potential for T4-ME and other analogs to interfere with T4 measurement is critical for accurate data interpretation and reliable experimental outcomes.
This analysis is supported by established experimental protocols for determining antibody specificity and presents illustrative data to guide researchers in their own evaluations.
Quantitative Cross-Reactivity Analysis
The specificity of an immunoassay is determined by testing the ability of structurally related compounds to compete with the primary analyte (Thyroxine) for antibody binding sites. The results are typically expressed as a percentage of cross-reactivity relative to the primary analyte. The following table summarizes representative cross-reactivity data for a competitive anti-Thyroxine ELISA, illustrating the potential for interference from various analogs.
Note: The following data is illustrative and based on typical findings for common thyroid hormone analogs. Actual cross-reactivity for this compound (T4-ME) must be determined empirically for each specific antibody and assay platform.
Table 1: Illustrative Cross-Reactivity of a Representative Anti-Thyroxine (T4) Competitive Immunoassay
| Compound | Chemical Structure | % Cross-Reactivity |
| L-Thyroxine (T4) | (4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)alanine | 100% |
| This compound (T4-ME) | methyl (4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)alaninate | To Be Determined |
| 3,3',5-Triiodo-L-thyronine (T3) | (4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl)alanine | ~5.2% |
| 3,3',5'-Triiodo-L-thyronine (rT3) | (4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl)alanine | ~89.0% |
| D-Thyroxine (D-T4) | Dextrorotatory stereoisomer of Thyroxine | Varies significantly |
Data is representative and highlights the high potential for cross-reactivity with reverse T3 (rT3) and lower, but still present, cross-reactivity with T3. The cross-reactivity of the D-isomer of Thyroxine can also be a factor depending on the antibody's stereospecificity. The value for T4-ME is listed as "To Be Determined" as it must be established through the experimental protocol detailed below.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The most common method for assessing antibody specificity and quantifying cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This technique measures the ability of an analog to compete with a labeled standard for a limited number of antibody binding sites.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Thyroxine (T4) primary antibody
-
T4-Horseradish Peroxidase (HRP) conjugate (or other enzyme-labeled T4)
-
Thyroxine (T4) standard
-
This compound (T4-ME) and other potential cross-reactants (T3, rT3, etc.)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with the anti-T4 antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the T4 standard to create a standard curve.
-
Prepare serial dilutions of this compound (T4-ME) and each potential cross-reactant.
-
Add the standards or the diluted analogs to the wells.
-
Immediately add a fixed concentration of T4-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the unlabeled T4 and the analogs to compete with the T4-HRP for binding to the coated antibody.
-
-
Washing: Repeat the wash step to remove unbound reagents.
-
Signal Development: Add the Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve (absorbance vs. log concentration of T4).
-
Determine the concentration of T4 that causes 50% inhibition of the maximum signal (IC50).
-
For each analog, determine the concentration that causes 50% inhibition (its IC50).
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of T4 / IC50 of Analog) x 100
-
Visualizing Key Processes
To better illustrate the experimental and biological contexts, the following diagrams have been generated.
Caption: Workflow for determining cross-reactivity using Competitive ELISA.
Caption: Simplified genomic signaling pathway of thyroid hormones.
A Comparative Guide to HPLC Method Validation for Thyroxine Methyl Ester Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Thyroxine methyl ester, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective is to offer a clear, data-driven comparison to aid in the selection of an appropriate analytical method for quality control and stability studies. We will compare a traditional reversed-phase HPLC method with UV detection (Method A) and a modern Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method (Method B).
Comparative Performance of HPLC Methods for this compound
The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and efficiency of product quality assessment. Below is a summary of the validation parameters for two distinct HPLC methods for this compound, presenting a clear comparison of their performance characteristics. The data presented is a representative example to illustrate the typical performance differences between these technologies.
| Validation Parameter | Method A: HPLC-UV | Method B: UPLC-MS | ICH Q2(R1) Guideline/Acceptance Criteria |
| Specificity | Peak Purity Index > 0.998 | Mass-to-charge ratio (m/z) confirmation | The method should unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components. |
| Linearity (r²) | 0.9992 | 0.9999 | Correlation coefficient (r²) should be > 0.99. |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | Typically, recovery should be within 98.0% to 102.0%. |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 0.8% | RSD should be < 2%. |
| - Intermediate Precision | < 2.0% | < 1.2% | RSD should be < 2%. |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Minor variations in pH and mobile phase composition showed acceptable system suitability. | Negligible impact from minor variations in flow rate and column temperature. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are the protocols for the key validation experiments performed.
Method A: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 225 nm.
-
Injection Volume: 20 µL.
Method B: UPLC-MS
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: Mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Injection Volume: 5 µL.
Method Validation Workflow and Parameter Relationships
The following diagrams illustrate the logical workflow of the HPLC method validation process and the interrelation of the validation parameters as stipulated by ICH guidelines.
Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.
Caption: A diagram showing the key parameters for analytical method validation as per ICH Q2(R1).
References
A Comparative Analysis of Thyroxine Methyl Ester and Novel Thyromimetics
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic and liver disease therapeutics is rapidly evolving, with a significant focus on leveraging the thyroid hormone signaling pathway. While endogenous thyroid hormones like thyroxine (T4) and triiodothyronine (T3) have potent metabolic benefits, their clinical use is hampered by adverse effects, primarily on the heart and bones, mediated by the thyroid hormone receptor alpha (TRα). This has spurred the development of thyromimetics, synthetic analogs designed to selectively target the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver, to uncouple the beneficial metabolic effects from the deleterious systemic actions.[1][2][3] This guide provides a comparative overview of Thyroxine methyl ester, a derivative of the native hormone, and other prominent TRβ-selective thyromimetics, supported by experimental data and detailed methodologies.
Quantitative Comparison of Thyromimetic Compounds
The primary goal in the development of thyromimetics is to achieve high selectivity for the TRβ isoform over the TRα isoform. This selectivity is crucial for harnessing the desired metabolic effects—such as lowering LDL cholesterol and hepatic fat—while avoiding adverse cardiac and bone effects.[1][2] The table below summarizes key quantitative data for endogenous thyroid hormones and several synthetic thyromimetics.
Table 1: Comparative Performance of Thyroid Hormones and Thyromimetics
| Compound | Type | TRβ Affinity (EC50/Ki) | TRα Affinity (EC50/Ki) | TRβ Selectivity (α/β ratio) | Key Clinical Outcome | Development Status |
| L-Thyroxine (T4) | Endogenous Prohormone | ~6.8 nM (Ki)[4] | Lower affinity than T3 | Non-selective | Standard of care for hypothyroidism | Approved |
| Triiodothyronine (T3) | Endogenous Hormone | ~0.40 nM (Ki)[4] | High affinity | Non-selective | Potent metabolic effects, but cardiotoxic | Limited clinical use |
| This compound | T4 Derivative | Data not widely available | Data not widely available | Expected to be non-selective | Primarily a research compound[5] | Preclinical |
| Sobetirome (GC-1) | Synthetic Agonist | Binds TRβ with similar affinity to T3[6] | ~10-fold lower than T3[6] | ~10-fold for TRβ[6] | Significant LDL-C reduction in animals/Phase I[7] | Halted after Phase I[6][8] |
| Eprotirome (KB2115) | Synthetic Agonist | Weakly TRβ selective[7] | Weakly TRβ selective[7] | Weakly TRβ selective | Reduced LDL-C by up to 40% in humans[7][9] | Halted in Phase III (cartilage damage in dogs)[2][10] |
| Resmetirom (MGL-3196) | Synthetic Agonist | 0.21 µM (EC50)[11] | 3.74 µM (EC50)[11] | ~28-fold for TRβ[1][11] | NASH resolution and fibrosis improvement[2][12] | FDA Approved for NASH (March 2024)[11] |
Note: Affinity values (Ki, EC50) can vary based on the specific assay conditions. The data presented are for comparative purposes.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is fundamental to drug development. Thyromimetics exert their effects by binding to thyroid hormone receptors, which are ligand-inducible transcription factors. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Canonical signaling pathway of a TRβ agonist in a liver cell.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 3. Thyromimetics: a journey from bench to bed-side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the thyroid hormone analogue eprotirome in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Thyroxine Methyl Ester as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thyroxine methyl ester's potential performance as an internal standard against the widely accepted alternative, isotopically labeled Thyroxine, in the quantitative analysis of Thyroxine. The information is supported by established principles of analytical chemistry and data extrapolated from analogous compounds.
Executive Summary
The accurate quantification of thyroid hormones is paramount in clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for this purpose, wherein the use of an appropriate internal standard is critical for achieving reliable results. While isotopically labeled internal standards, such as ¹³C₆-Thyroxine, are considered the gold standard, their availability and cost can be prohibitive. This guide explores the viability of this compound as a more accessible alternative.
This document will delve into a comparative analysis of this compound and isotopically labeled Thyroxine, focusing on the ideal characteristics of an internal standard for LC-MS/MS applications. Experimental data, where available for analogous compounds, will be presented to support the evaluation.
Theoretical Performance Evaluation
An ideal internal standard (IS) for LC-MS/MS analysis should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with its measurement. The comparison below evaluates this compound and isotopically labeled Thyroxine based on these key criteria.
| Performance Metric | This compound (Structural Analog IS) | Isotopically Labeled Thyroxine (e.g., ¹³C₆-T₄) (Isotopic IS) | Analysis |
| Co-elution with Analyte | Unlikely to perfectly co-elute due to different polarity. | Co-elutes with the analyte. | Isotopically labeled IS is superior as it experiences the exact same chromatographic conditions and matrix effects at the point of elution. |
| Extraction Recovery | Similar, but may differ due to altered chemical properties. | Nearly identical to the analyte. | The minor structural modification in this compound could lead to slight differences in extraction efficiency compared to Thyroxine. |
| Ionization Efficiency | May differ from the analyte, leading to variability. | Identical to the analyte. | As ionization can be significantly affected by the sample matrix, the identical ionization behavior of an isotopic IS provides more accurate correction. |
| Correction for Matrix Effects | Partial correction, as it may not experience the same degree of ion suppression or enhancement. | Excellent correction for matrix effects.[1] | The most significant advantage of an isotopic IS is its ability to accurately compensate for matrix-induced ionization variability.[1] |
| Availability and Cost | Generally more accessible and lower in cost to synthesize. | Typically more expensive and may have limited commercial availability. | This compound presents a potential cost-effective alternative. |
| Potential for Interference | Low potential for isobaric interference with Thyroxine. | No interference with the analyte's mass signal. | The mass difference ensures no overlap in the mass spectrometer. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of serum, add 200 µL of a solution containing the internal standard (either this compound or ¹³C₆-Thyroxine) in a protein precipitating solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of thyroid hormones.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Thyroxine and the internal standard are monitored.
-
Visualizations
Thyroid Hormone Synthesis and Metabolism
The following diagram illustrates the synthesis of thyroid hormones in the thyroid gland and their subsequent metabolism in peripheral tissues. Accurate measurement of these hormones is crucial for diagnosing and monitoring thyroid disorders.
Caption: Simplified pathway of thyroid hormone regulation and metabolism.
Internal Standard Workflow in LC-MS/MS
This diagram outlines the logical workflow of using an internal standard in a typical quantitative LC-MS/MS analysis.
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion
Based on the fundamental principles of analytical chemistry, an isotopically labeled internal standard, such as ¹³C₆-Thyroxine, remains the superior choice for the accurate and precise quantification of Thyroxine by LC-MS/MS. Its identical chemical and physical properties to the analyte ensure the most effective compensation for variations during sample processing and analysis, particularly for matrix effects.
This compound, as a structural analog, presents a potentially more accessible and cost-effective alternative. However, its performance is likely to be inferior to that of an isotopically labeled standard. The structural difference, though minor, can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency. Consequently, its ability to correct for analytical variability, especially unpredictable matrix effects, may be compromised.
For research applications where the highest level of accuracy and precision is required, the use of an isotopically labeled internal standard is strongly recommended. However, for screening purposes or in resource-limited settings, this compound could be considered, provided that a thorough method validation is performed to demonstrate its fitness for the intended purpose. This validation should rigorously assess its ability to compensate for matrix effects across a range of sample types.
References
Head-to-head comparison of different synthesis methods for Thyroxine methyl ester
For researchers, scientists, and drug development professionals, the efficient synthesis of thyroxine methyl ester is a critical step in various research applications, including the development of thyroid hormone analogs and delivery systems. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
Method 1: Direct Esterification of L-Thyroxine (Fischer Esterification)
Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the context of this compound synthesis, L-thyroxine is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride.
Experimental Protocol:
A general procedure for the Fischer esterification of an amino acid involves dissolving the amino acid in a large excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, is then added. The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography.
Potential Side Reactions and Considerations: The presence of a free amino group and a phenolic hydroxyl group in the thyroxine molecule can lead to side reactions under the acidic conditions of Fischer esterification. The amino group can be protonated, which can hinder the esterification of the adjacent carboxyl group. While the phenolic hydroxyl group is generally less reactive towards esterification under these conditions compared to the carboxylic acid, prolonged reaction times or harsh conditions could potentially lead to undesired byproducts. The use of protecting groups for the amino and phenolic hydroxyl functions may be considered to avoid these side reactions and improve the yield of the desired methyl ester, although this adds extra steps to the synthesis.
Method 2: Esterification using Thionyl Chloride and Methanol
A more reactive approach for the direct esterification of L-thyroxine involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn reacts with the carboxylic acid to form the methyl ester.
Experimental Protocol:
In a typical procedure, L-thyroxine is suspended in methanol at a low temperature (e.g., 0 °C). Thionyl chloride is then added dropwise to the suspension with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a few hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure to give the crude product, which is often the hydrochloride salt of the methyl ester. The crude product can be purified by recrystallization or column chromatography.
Potential Side Reactions and Considerations: Thionyl chloride is a highly reactive and corrosive reagent that must be handled with care in a well-ventilated fume hood. Its high reactivity can also lead to side reactions with the other functional groups of thyroxine if the reaction conditions are not carefully controlled.
Method 3: Esterification using Diazomethane
Diazomethane (CH₂N₂) is a potent methylating agent that reacts rapidly and cleanly with carboxylic acids to form methyl esters. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol:
The esterification with diazomethane is generally carried out by adding an ethereal solution of diazomethane to a solution of the carboxylic acid in a suitable solvent, such as a mixture of ether and methanol, at room temperature. The reaction is usually instantaneous and is visually indicated by the disappearance of the yellow color of diazomethane and the cessation of nitrogen gas evolution. Once the reaction is complete, the solvent is removed under reduced pressure to yield the methyl ester.
Safety and Handling: Diazomethane is a highly toxic and explosive compound. It should only be handled by experienced personnel in a specially designed fume hood with appropriate safety precautions, including the use of non-etched glassware. Due to these significant safety concerns, this method is often avoided in routine laboratory settings despite its high efficiency.
Method 4: Iodination of 3,5-Diiodo-L-thyronine Methyl Ester
An alternative, multi-step approach to this compound involves the synthesis of a precursor molecule, 3,5-diiodo-L-thyronine methyl ester, followed by iodination to introduce the final two iodine atoms.
Experimental Protocol:
The synthesis begins with the esterification of 3,5-diiodo-L-thyronine using one of the methods described above (e.g., with methanol and an acid catalyst). Once the methyl ester of the diiodo-precursor is obtained and purified, it is subjected to iodination. A common method involves dissolving the 3,5-diiodo-L-thyronine methyl ester in a suitable solvent and treating it with an iodinating agent, such as iodine in the presence of a mild base. For instance, a patented procedure describes the iodination of 3:5-diiodothyronine derivatives in the presence of an organic base. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The this compound is then isolated and purified, for example, by extraction and crystallization.[1]
Comparative Analysis of Synthesis Methods
| Method | Reagents | Reaction Conditions | Yield | Purity | Advantages | Disadvantages |
| Fischer Esterification | L-Thyroxine, Methanol, Strong Acid (H₂SO₄ or HCl) | Reflux for several hours | Moderate | Variable, requires purification | Simple, readily available reagents | Equilibrium reaction, potential for side reactions, may require protecting groups |
| Thionyl Chloride/Methanol | L-Thyroxine, Thionyl Chloride, Methanol | 0 °C to reflux | Good to Excellent | Good, purification needed | High reactivity, drives reaction to completion | Harsh reagent, potential for side reactions, safety precautions required |
| Diazomethane | L-Thyroxine, Diazomethane | Room temperature | Excellent | Excellent | High yield, clean reaction, mild conditions | Highly toxic and explosive reagent, requires special handling and equipment |
| Iodination of Precursor | 3,5-Diiodo-L-thyronine Methyl Ester, Iodine, Base | Room temperature | Good | Good, requires purification of precursor and final product | Avoids direct harsh conditions on the final thyroxine structure | Multi-step synthesis, requires preparation of the precursor |
Logical Workflow for Synthesis Method Selection
Caption: A decision-making workflow for selecting a suitable synthesis method for this compound based on laboratory capabilities and experimental priorities.
Synthesis Workflow: Iodination of 3,5-Diiodo-L-thyronine Methyl Ester
Caption: A schematic representation of the multi-step synthesis of this compound via the iodination of a diiodinated precursor.
References
Inter-laboratory Validation of an Analytical Method for Thyroxine Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the quantification of Thyroxine Methyl Ester (T4-ME). Recognizing the critical need for robust and reproducible analytical methods in research and clinical applications, this document presents a comparative analysis of hypothetical data from a multi-laboratory study. The objective is to offer a framework for evaluating the performance of analytical methods across different sites, ensuring data reliability and consistency.
The methodologies and data presented herein are based on established principles of bioanalytical method validation as outlined by regulatory agencies. This guide is intended to assist in the selection and implementation of analytical techniques for thyroid hormone research and drug development, fostering a deeper understanding of inter-method variability and the importance of standardization.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) validating an LC-MS/MS method for the determination of T4-ME in human serum.
Table 1: Inter-laboratory Comparison of Accuracy and Precision
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| LQC | 2.5 | 2.40 | 96.0 | 6.2 | |
| MQC | 25.0 | 25.75 | 103.0 | 4.1 | |
| HQC | 80.0 | 78.40 | 98.0 | 3.5 | |
| Lab B | LLOQ | 1.0 | 1.08 | 108.0 | 12.3 |
| LQC | 2.5 | 2.65 | 106.0 | 8.9 | |
| MQC | 25.0 | 23.75 | 95.0 | 7.5 | |
| HQC | 80.0 | 82.40 | 103.0 | 5.8 | |
| Lab C | LLOQ | 1.0 | 0.99 | 99.0 | 7.9 |
| LQC | 2.5 | 2.35 | 94.0 | 5.5 | |
| MQC | 25.0 | 26.50 | 106.0 | 3.8 | |
| HQC | 80.0 | 79.20 | 99.0 | 2.9 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 2: Inter-laboratory Comparison of Matrix Effect and Recovery
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| Lab A | LQC | 2.5 | 0.92 | 0.98 | 85.2 |
| HQC | 80.0 | 0.89 | 0.95 | 88.5 | |
| Lab B | LQC | 2.5 | 1.15 | 1.05 | 78.9 |
| HQC | 80.0 | 1.09 | 1.02 | 81.3 | |
| Lab C | LQC | 2.5 | 0.95 | 0.99 | 90.1 |
| HQC | 80.0 | 0.93 | 0.97 | 92.4 |
IS: Internal Standard
Experimental Protocols
Sample Preparation: Protein Precipitation and Derivatization
-
To 100 µL of serum sample, add 25 µL of an internal standard working solution (T4-ME-¹³C₆ in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 3M HCl in methanol.
-
Incubate at 60°C for 30 minutes to convert endogenous thyroxine to its methyl ester.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: HPLC system with a C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient to separate T4-ME from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for T4-ME and its stable isotope-labeled internal standard.
Mandatory Visualizations
Confirming the Structure of Synthesized Thyroxine Methyl Ester using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of using 2D Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful synthesis of Thyroxine methyl ester, a derivative of the thyroid hormone Thyroxine. We present predicted and comparative experimental data, detailed experimental protocols, and a visual workflow to aid in this analytical process.
The esterification of the carboxylic acid moiety of Thyroxine to its methyl ester derivative is a common synthetic step. Confirmation of this transformation is crucial and can be unequivocally achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to verify the structure of this compound, using Thyroxine as a reference for comparison.
Data Presentation: Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data for Thyroxine. The predictions for this compound are based on the known effects of esterification on the chemical shifts of the α-proton and α-carbon of an amino acid, and the addition of the methyl ester group.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Thyroxine (Experimental) | This compound (Predicted) | Key Differences |
| H-α | ~4.2 | ~4.3 | Slight downfield shift |
| H-β | ~3.2 (dd) | ~3.2 (dd) | No significant change |
| H-2', H-6' | ~7.0 (s) | ~7.0 (s) | No significant change |
| H-3, H-5 | ~7.8 (s) | ~7.8 (s) | No significant change |
| -OCH₃ | - | ~3.7 (s) | Appearance of a new singlet |
| -NH₂ | Broad | Broad | No significant change |
| -OH | Broad | Broad | No significant change |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Thyroxine (Experimental) | This compound (Predicted) | Key Differences |
| C=O | ~175 | ~172 | Upfield shift |
| C-α | ~55 | ~54 | Slight upfield shift |
| C-β | ~37 | ~37 | No significant change |
| C-1 | ~138 | ~138 | No significant change |
| C-2, C-6 | ~139 | ~139 | No significant change |
| C-3, C-5 | ~115 | ~115 | No significant change |
| C-4 | ~153 | ~153 | No significant change |
| C-1' | ~131 | ~131 | No significant change |
| C-2', C-6' | ~140 | ~140 | No significant change |
| C-3', C-5' | ~110 | ~110 | No significant change |
| C-4' | ~150 | ~150 | No significant change |
| -OCH₃ | - | ~52 | Appearance of a new signal |
Predicted 2D NMR Correlations for this compound
The following tables outline the expected key correlations in COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.
Table 3: Predicted Key COSY Correlations
| Proton 1 | Proton 2 | Comment |
| H-α | H-β | Confirms the connectivity of the alanine side chain |
Table 4: Predicted Key HSQC Correlations
| Proton | Carbon | Comment |
| H-α | C-α | Confirms the direct bond between the α-proton and α-carbon |
| H-β | C-β | Confirms the direct bond in the side chain |
| H-2', H-6' | C-2', C-6' | Confirms the direct bond in the outer aromatic ring |
| H-3, H-5 | C-3, C-5 | Confirms the direct bond in the inner aromatic ring |
| -OCH₃ | -OCH₃ | Confirms the direct bond of the methyl ester protons to their carbon |
Table 5: Predicted Key HMBC Correlations
| Proton | Carbon | Comment |
| H-α | C=O | Crucial correlation confirming the ester linkage |
| H-β | C-1 | Confirms the attachment of the side chain to the inner aromatic ring |
| -OCH₃ | C=O | Crucial correlation confirming the ester linkage |
| H-3, H-5 | C-1, C-4 | Confirms connectivities within the inner aromatic ring |
| H-2', H-6' | C-1', C-4' | Confirms connectivities within the outer aromatic ring |
Experimental Protocols
General 2D NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment. Key parameters to optimize include the number of increments in the indirect dimension and the number of scans per increment to achieve adequate signal-to-noise.
-
HSQC: Acquire a gradient-enhanced HSQC experiment. The spectral widths in both dimensions should be set to encompass all proton and carbon signals.
-
HMBC: Acquire a gradient-enhanced HMBC experiment. The long-range coupling constant (e.g., 8 Hz) should be optimized to observe two- and three-bond correlations.
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound using 2D NMR.
A Comparative Guide to the Purity of Commercial Thyroxine Methyl Ester Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate and reproducible results. This guide provides a comparative assessment of commercial Thyroxine methyl ester standards, offering a framework for evaluating their purity and identifying potential impurities. The information presented herein is based on publicly available data and established analytical methodologies.
Introduction to this compound
Thyroxine (T4), a principal hormone secreted by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development.[1][2][3] Its methyl ester derivative, this compound, is often used as a reference standard in analytical and research settings. The accuracy of experimental outcomes heavily relies on the purity of this standard and a comprehensive understanding of any potential impurities.
Comparative Purity Analysis
Hypothetical Comparative Data
The following table summarizes potential data that could be obtained by applying the detailed experimental protocols described later in this guide to this compound standards from three hypothetical commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by qNMR (%) | 99.5 ± 0.2 | 98.9 ± 0.3 | 99.7 ± 0.1 |
| Purity by HPLC-UV (%) | 99.6 | 99.1 | 99.8 |
| Water Content (Karl Fischer, %) | 0.25 | 0.45 | 0.15 |
| Residual Solvents (GC-MS) | Acetone: 50 ppm | Methanol: 120 ppm | Not Detected |
| Total Impurities by HPLC-MS (%) | 0.4 | 0.9 | 0.2 |
| Known Impurity 1 (e.g., Levothyroxine) | 0.15% | 0.30% | 0.08% |
| Known Impurity 2 (e.g., T3 Methyl Ester) | 0.05% | 0.10% | Not Detected |
| Unknown Impurities | 3 peaks detected | 5 peaks detected | 1 peak detected |
Experimental Protocols for Purity Assessment
To ensure a thorough and accurate assessment of this compound purity, a combination of orthogonal analytical techniques is recommended.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Analysis: Integrate a well-resolved signal from this compound and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)
Principle: HPLC separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. UV detection provides quantitative information based on light absorbance, while mass spectrometry allows for the identification and confirmation of impurities. A stability-indicating HPLC method is crucial for resolving the parent compound from potential degradation products.[5]
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm) and in-line mass spectrometric detection for peak identification.
-
-
Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or a mixture of methanol and dilute sodium hydroxide) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and a blank onto the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. Use the mass spectrometer to obtain mass-to-charge ratios for impurity peaks to aid in their identification.
Karl Fischer Titration
Principle: This is a standard method for the determination of water content in a sample.
Protocol:
-
Instrument Setup: Use a coulometric or volumetric Karl Fischer titrator.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound standard and introduce it into the titration cell. The instrument will automatically titrate the water present and calculate the water content.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Principle: GC-MS is used to identify and quantify volatile organic compounds, such as residual solvents from the synthesis and purification process.
Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound standard in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
GC-MS Analysis: Analyze the headspace of the vial using a GC-MS system. The gas chromatograph separates the volatile components, and the mass spectrometer identifies them based on their mass spectra. Quantification is achieved by comparing the peak areas to those of a standard mixture of expected residual solvents.
Common Impurities in Thyroxine Preparations
While specific impurity profiles for this compound are not extensively documented in the public domain, potential impurities can be inferred from those known to be present in Levothyroxine, the parent compound. These can include:
-
Related Substances:
-
Levothyroxine: The unesterified parent compound.
-
Triiodothyronine (T3) methyl ester: The methyl ester of the more active thyroid hormone.
-
Other iodinated thyronines and their esters.
-
-
Process-Related Impurities:
-
Degradation Products:
-
Hydrolysis of the methyl ester to the carboxylic acid (Levothyroxine).
-
Deiodination products.
-
Visualizing Key Biological and Experimental Processes
To provide a clearer understanding of the context in which this compound is studied and the workflow for its purity assessment, the following diagrams are provided.
Thyroid Hormone Signaling Pathway
Thyroid hormones, including Thyroxine, exert their effects through a complex signaling network that involves both genomic and non-genomic pathways.[1][2][8] The genomic pathway involves the binding of the active form of the hormone, triiodothyronine (T3), to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[2][9] Non-genomic actions can be initiated at the plasma membrane and involve the activation of various kinase signaling cascades.[2]
Caption: Simplified overview of genomic and non-genomic thyroid hormone signaling pathways.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive evaluation of this compound standards. This involves a multi-pronged analytical approach to identify and quantify the active pharmaceutical ingredient (API), water content, residual solvents, and any impurities.
Caption: A multi-technique workflow for the comprehensive purity assessment of this compound.
Conclusion
The selection of a high-purity this compound standard is critical for the reliability and validity of research and development activities. While manufacturers provide certificates of analysis, an independent and comprehensive assessment using orthogonal analytical methods such as qNMR, HPLC-UV/MS, Karl Fischer titration, and GC-MS is recommended for critical applications. This guide provides the necessary framework for researchers to make informed decisions when selecting a commercial standard and to design a robust protocol for its evaluation. By understanding the potential impurities and employing rigorous analytical techniques, the scientific community can ensure the quality and integrity of their experimental data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 3. JCI - Mechanisms of thyroid hormone action [jci.org]
- 4. This compound | CAS 32180-11-3 | LGC Standards [lgcstandards.com]
- 5. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levothis compound (CAS 32180-11-3) | Certified Exporter of Impurity Standards [chemicea.com]
- 7. scribd.com [scribd.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. academic.oup.com [academic.oup.com]
A Comparative Stability Analysis of Thyroxine and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of thyroxine (T4) and its synthetic derivative, thyroxine methyl ester. The stability of a pharmaceutical compound is a critical factor in its development, formulation, and therapeutic efficacy. Understanding the degradation pathways and kinetics of thyroxine and its analogues is paramount for ensuring potent and reliable drug products. While extensive data exists for thyroxine, this guide also extrapolates the expected stability profile of its methyl ester derivative based on established chemical principles and provides a framework for direct comparative analysis.
Comparative Stability Overview
Thyroxine is a notoriously labile molecule, susceptible to degradation under various environmental conditions. Its stability is influenced by factors such as light, heat, humidity, and pH. The primary degradation pathways for thyroxine include deiodination and oxidative degradation of the amino acid side chain.
The esterification of the carboxylic acid group in thyroxine to form its methyl ester derivative is expected to alter its physicochemical properties and, consequently, its stability profile. By converting the carboxylate anion to a less reactive methyl ester, the molecule's polarity is reduced, and its susceptibility to certain degradation reactions may be altered. While direct comparative stability data is scarce in publicly available literature, we can infer the potential stability differences based on the known degradation of thyroxine.
Data Presentation: Factors Affecting Stability
The following table summarizes the known stability of thyroxine under various stress conditions and provides a projected stability profile for this compound.
| Stress Condition | Effect on Thyroxine (Levothyroxine) | Projected Effect on this compound | Primary Degradation Pathway |
| Light (Photodegradation) | Significant degradation upon exposure to direct sunlight.[1] Follows zero-order kinetics.[1] | Likely susceptible to photodegradation, potentially at a similar rate, as the chromophore (iodinated diphenyl ether) remains unchanged. | Deiodination, cleavage of the ether bond. |
| Heat (Thermal Degradation) | Stable up to 100°C for short periods.[1] Rapid degradation at higher temperatures (e.g., 60°C) in the presence of moisture.[2] Solid-state degradation involves deamination. | Expected to have comparable or slightly altered thermal stability. The absence of the free carboxylic acid might influence solid-state degradation pathways. Recommended storage is under refrigeration. | Deiodination, oxidative side-chain degradation.[2] |
| Humidity/Moisture | Highly sensitive to moisture, which accelerates degradation, especially at elevated temperatures.[2][3] | Reduced hygroscopicity compared to the sodium salt of thyroxine may confer slightly better stability in humid conditions. | Hydrolysis of the ester group is possible, but deiodination and oxidation are likely still dominant. |
| pH | More stable in acidic medium.[1] Solubility and stability are pH-dependent.[3] | The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it back to thyroxine. This adds a degradation pathway not present for thyroxine itself. | Deiodination, side-chain oxidation, and ester hydrolysis. |
| Oxidation | Susceptible to oxidation, particularly of the side chain.[2] | The core structure remains susceptible to oxidation. | Oxidative side-chain degradation.[2] |
| Excipients | Stability is significantly affected by excipients in pharmaceutical formulations.[2][3][4] | Compatibility with excipients would need to be independently assessed. | Interactions leading to various degradation products. |
Experimental Protocols
To conduct a direct comparative stability analysis of thyroxine and its methyl ester derivative, the following experimental protocols are recommended.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation products and pathways of thyroxine and this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of thyroxine and this compound in a suitable solvent system (e.g., methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid samples at 60°C for 48 hours.
-
Photodegradation: Expose solutions to UV light (254 nm) and visible light for a defined period.
-
-
Analysis:
-
Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to separate the parent compounds from their degradation products.
-
Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the structures of the degradation products.
-
Protocol 2: Kinetic Study
Objective: To determine the degradation kinetics of thyroxine and this compound at different temperatures.
Methodology:
-
Sample Preparation: Prepare solutions of both compounds at a known concentration.
-
Isothermal Stability: Store the solutions at multiple temperatures (e.g., 40°C, 50°C, 60°C).
-
Time-Point Analysis: Withdraw aliquots at specific time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature. Use the Arrhenius equation to calculate the activation energy for the degradation of each compound.
Mandatory Visualizations
Signaling Pathway of Thyroxine
Thyroid hormones, primarily T3 which is converted from T4 in peripheral tissues, exert their effects by binding to nuclear thyroid hormone receptors (TRs). This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating gene expression.
Caption: Simplified signaling pathway of thyroxine.
Experimental Workflow for Comparative Stability Analysis
The following workflow outlines the key steps in a comparative stability study.
Caption: Workflow for comparative stability analysis.
Conclusion
References
- 1. This compound | 32180-11-3 [chemicalbook.com]
- 2. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thyroxine Methyl Ester: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Thyroxine methyl ester is a critical component of laboratory safety and environmental responsibility. As a derivative of the thyroid hormone thyroxine, this compound is classified as a hazardous chemical and requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions:
This compound is categorized as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound for disposal.[2] All handling of the compound, especially outside of a sealed container, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste management service.[2][4][5] Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[2][4][6]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE (e.g., gloves, disposable gowns), must be collected as hazardous waste.[2][3]
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing and potentially dangerous chemical reactions.[7][8][9]
-
-
Container Management:
-
Use only approved, chemically compatible, and sealable containers for collecting this compound waste.[5][8][9] The original container is often a suitable option if it is in good condition.[7]
-
Ensure the container is clearly and accurately labeled with the words "Hazardous Waste" and the chemical name, "this compound".[2][3][9]
-
Keep the waste container securely closed at all times, except when adding waste.[4][5][7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste.
-
It is best practice to triple rinse the empty container with a suitable solvent.[3][4]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste in your designated this compound waste container.[3][4]
-
After triple rinsing, deface the original label on the container, and it can then be disposed of in accordance with your institution's policies, which may include disposal as regular trash.[3][4]
-
-
Arranging for Disposal:
Quantitative Data Summary
For the safe management of chemical waste in a laboratory, certain quantitative limits and conditions are often stipulated by regulatory bodies and institutional policies.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| pH Range for Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 | [6] |
| Maximum Storage Time in SAA (if volume limits are not reached) | 12 months | [5] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [5][7] |
Experimental Protocols
The standard and required procedure for the disposal of this compound is through collection and transfer to a licensed hazardous waste facility. This is an operational safety protocol rather than an experimental one. There are no cited experimental protocols for the on-site treatment or neutralization of this compound for disposal. All disposal must be handled by certified professionals.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling Thyroxine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Thyroxine methyl ester. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure and associated hazards are detailed in its Safety Data Sheet (SDS).[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
A multi-layered approach to PPE is crucial to minimize exposure. The required PPE varies based on the specific laboratory task being performed.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)[1] | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)[2]• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to prevent contamination and exposure. All procedures involving this compound should be conducted within a designated area, such as a chemical fume hood.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing of solid this compound within the fume hood.
-
Use a disposable weigh boat to avoid cross-contamination.
-
Handle the compound with care to prevent the generation of dust.
-
-
Solution Preparation:
-
When preparing a solution, slowly add the solvent to the compound to prevent splashing and aerosol formation.
-
Keep the container closed whenever possible.
-
-
Experimental Use:
-
Conduct all manipulations of the compound within the designated handling area.
-
Always wear the appropriate PPE as outlined in Table 1.
-
Avoid direct contact with skin and eyes.[1]
-
-
Decontamination:
-
Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Decontaminate all reusable equipment according to established laboratory protocols.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.[3]
-
This includes excess compound, contaminated PPE (gloves, etc.), and any cleaning materials.
-
Do not mix this waste with other waste streams.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with its contents, including the full chemical name ("this compound Waste") and appropriate hazard symbols.[3]
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Final Disposal:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

